(-)-Myrtenol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBQNMWIQKOSCS-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173670 | |
| Record name | Myrtenol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19894-97-4 | |
| Record name | (-)-Myrtenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19894-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myrtenol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019894974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myrtenol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRTENOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B8392IQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Myrtenol: A Technical Guide for Researchers
Abstract
(-)-Myrtenol [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol is a naturally occurring bicyclic monoterpenoid alcohol found in the essential oils of numerous plants, including Myrtus, Tanacetum, and Artemisia species.[1][2][3] It can also be synthesized from the oxidation of α-pinene or the isomerization of β-pinene epoxide.[1][4] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological properties, which include anti-inflammatory, antioxidant, antimicrobial, anxiolytic, and neuroprotective activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details experimental protocols for key biological assays, summarizes quantitative data, and visualizes implicated signaling pathways to support further research and development.
Chemical Structure and Properties
This compound is a bicyclic monoterpenoid with the molecular formula C₁₀H₁₆O. Its structure consists of a bicyclo[3.1.1]heptene skeleton with a hydroxymethyl group and two methyl groups.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol | |
| CAS Number | 19894-97-4 | |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Appearance | Colorless clear liquid | |
| Density | 0.954 g/mL at 25 °C | |
| Boiling Point | 221-222 °C | |
| Flash Point | 89 °C | |
| Refractive Index | n20/D 1.496 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Key Features and Peaks | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.465, 3.965, 2.400, 2.29, 2.24, 2.13, 2.11, 1.291, 0.837 | |
| Mass Spectrometry (EI) | Key m/z values: 152 [M]⁺, 137, 121, 108, 93, 91, 79 (100%), 67, 41 | |
| Infrared (IR) | Major absorption peaks corresponding to O-H and C-H stretching. |
Synthesis Overview
This compound can be synthesized through the isomerization of beta-pinene (B31000) epoxide. This process is typically conducted in the presence of a strong basic reagent, such as organometallic compounds, metal alcoholates, or alkyl amides. The precursor, beta-pinene epoxide, is prepared by the oxidation of beta-pinene.
Figure 1: Synthetic pathway from β-Pinene to this compound.
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications.
Anti-inflammatory and Analgesic Activity
This compound has demonstrated potent anti-inflammatory and antinociceptive effects in various preclinical models. It has been shown to reduce inflammation and pain by inhibiting neutrophil migration, reducing oxidative stress, and modulating key inflammatory signaling pathways.
One of the key mechanisms underlying the anti-inflammatory and antinociceptive effects of this compound is its ability to modulate the p38 mitogen-activated protein kinase (p38-MAPK) signaling pathway. In models of orofacial pain and inflammation, this compound treatment significantly reduced the phosphorylation of p38-MAPK in trigeminal ganglia. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β).
Figure 2: Inhibition of the p38-MAPK pathway by this compound.
Neuroprotective Effects
This compound has shown promise in protecting against cerebral ischemia/reperfusion (I/R) injury. Studies have indicated that it can reduce brain damage and promote angiogenesis.
The neuroprotective effects of this compound are linked to its activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. In a rat model of middle cerebral artery occlusion (MCAO), myrtenol treatment increased the phosphorylation of both MEK1/2 and ERK1/2. This activation is associated with increased expression of angiogenic factors like VEGF and FGF2, and a reduction in neuronal apoptosis.
Figure 3: Activation of the ERK1/2 signaling pathway by this compound.
Antimicrobial and Antibiofilm Activity
This compound has demonstrated notable activity against various pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. It not only inhibits planktonic cell growth but also effectively disrupts biofilm formation, a key factor in persistent infections.
Table 3: Quantitative Antimicrobial Activity of this compound
| Organism | Activity Metric | Concentration (µg/mL) | Reference(s) |
| Staphylococcus aureus | MIC | 128 | |
| Staphylococcus aureus | MBC | 128 | |
| MRSA (MIC₅₀) | MIC | 250 | |
| MRSA (MIC₉₀) | MIC | 450 | |
| Candida auris | MIC | 50 | |
| Klebsiella pneumoniae | MIC | 200 | |
| Acinetobacter baumannii | MIC | 600 | |
| Acinetobacter baumannii | MBIC | 200 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.
Experimental Protocols
In Vivo Anti-inflammatory and Nociception Model (Formalin-Induced Orofacial Pain)
-
Animal Model: Male Swiss mice (25–35 g).
-
Drug Administration: this compound (12.5 and 25 mg/kg) is dissolved in a vehicle of 0.9% saline containing 0.02% Tween 80 and administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
Procedure:
-
A 20 µL injection of 2.5% formalin is administered subcutaneously into the right upper lip of the mouse.
-
Immediately after injection, the animal is placed in an observation chamber.
-
The total time (in seconds) the animal spends rubbing the injected area with its paws is recorded over two distinct periods: the first phase (0-5 minutes post-injection) and the second phase (15-30 minutes post-injection).
-
-
Endpoint Analysis: A significant reduction in face-rubbing time in the second (inflammatory) phase compared to the vehicle control group indicates an anti-inflammatory and antinociceptive effect.
In Vivo Neuroprotection Model (Middle Cerebral Artery Occlusion)
-
Animal Model: Adult male Sprague-Dawley rats (220–300 g).
-
Drug Administration: this compound (10, 30, or 50 mg/kg/day) is administered intraperitoneally for 7 days following the induction of cerebral ischemia.
-
Procedure:
-
Cerebral ischemia/reperfusion injury is induced by middle cerebral artery occlusion (MCAO) for 90 minutes, followed by reperfusion.
-
Animals are treated daily with this compound or vehicle.
-
After the treatment period, neurological function is assessed using standardized scoring systems.
-
Brain tissues are harvested for analysis.
-
-
Endpoint Analysis:
-
Biochemical: Western blot analysis is performed on brain tissue homogenates to measure the phosphorylation levels of MEK1/2 and ERK1/2.
-
Histological: Brain sections are stained to assess the extent of tissue injury and neuronal apoptosis.
-
Functional: Improvement in neurological deficit scores and reduction in brain edema volume compared to the MCAO control group.
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
-
Materials: 96-well microtiter plates, appropriate bacterial culture broth (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL), this compound stock solution.
-
Procedure:
-
A serial two-fold dilution of this compound is prepared in the microtiter plate wells using the culture broth.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (broth + inoculum) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
-
Figure 4: Workflow for MIC and MBC determination.
Conclusion
This compound is a versatile natural compound with a well-defined chemical structure and a promising profile of biological activities. Its demonstrated efficacy in preclinical models of inflammation, pain, neurodegeneration, and microbial infection is supported by mechanistic evidence involving the modulation of key signaling pathways such as ERK1/2 and p38-MAPK. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. Myrtenol improves brain damage and promotes angiogenesis in rats with cerebral infarction by activating the ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cityu-dg.primo.exlibrisgroup.com.cn [cityu-dg.primo.exlibrisgroup.com.cn]
- 3. Myrtenol's Effectiveness against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus: Targeting Antibiofilm and Antivirulence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FR2267296A1 - Myrtenol synthesis - by isomerisation of beta-pinene epoxide - Google Patents [patents.google.com]
The intricate machinery of nature: A technical guide to the biosynthesis of monoterpene alcohols
For Researchers, Scientists, and Drug Development Professionals
Monoterpene alcohols, a class of volatile organic compounds, are pivotal in the fragrance, flavor, and pharmaceutical industries. Their diverse biological activities, ranging from antimicrobial to anticancer properties, have spurred significant interest in understanding and engineering their biosynthetic pathways for sustainable production. This technical guide provides an in-depth exploration of the core biosynthetic pathways leading to the formation of key monoterpene alcohols, supplemented with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
The Core Biosynthetic Pathway: From Simple Sugars to Monoterpene Alcohols
The journey from central carbon metabolism to the diverse array of monoterpene alcohols is a multi-step process primarily occurring in plants and engineered microorganisms. The biosynthesis can be broadly divided into three key stages: the synthesis of the universal isoprene (B109036) precursors, the formation of the C10 backbone, and the functionalization into specific monoterpene alcohols.
Precursor Synthesis: The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways
All isoprenoids, including monoterpenes, are synthesized from two five-carbon isomers: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] Eukaryotic organisms, including plants, utilize two distinct pathways for their production: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1] While the MVA pathway is the primary source of precursors for sesquiterpenes and triterpenes, the MEP pathway is predominantly responsible for the synthesis of monoterpenes, diterpenes, and tetraterpenes.[1]
Formation of the C10 Precursor: Geranyl Diphosphate (GPP)
The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the universal C10 precursor for all monoterpenes, geranyl diphosphate (GPP).[2] This reaction represents a critical branch point in isoprenoid metabolism, directing the flux of C5 units towards monoterpene biosynthesis.
The Final Step: Monoterpene Synthases
The remarkable diversity of monoterpene alcohols arises from the action of a large family of enzymes known as terpene synthases (TPSs) or, more specifically, monoterpene synthases (MTSs). These enzymes catalyze the conversion of GPP into a variety of cyclic and acyclic monoterpene skeletons. For the synthesis of monoterpene alcohols, specific synthases such as geraniol (B1671447) synthase (GES) and linalool (B1675412) synthase (LIS) are responsible for the direct conversion of GPP to geraniol and linalool, respectively.[3] The reaction mechanism typically involves the ionization of GPP to form a geranyl cation, which can then be quenched by water to yield the corresponding alcohol.
Quantitative Data on Monoterpene Alcohol Biosynthesis
The efficiency of monoterpene alcohol production is governed by the kinetic properties of the biosynthetic enzymes and the overall metabolic flux through the pathway. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of Key Monoterpene Synthases
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Geraniol Synthase (GES) | Ocimum basilicum | GPP | 21 | 0.8 | 3.8 x 104 | |
| S-Linalool Synthase | Clarkia breweri | GPP | 0.9 | - | - | |
| (-)-3R-Linalool Synthase | Mentha citrata | GPP | 56 | 0.83 | 1.5 x 104 | |
| Linalool/Nerolidol Synthase | Plectranthus amboinicus | GPP | 16.72 ± 1.32 | - | 9.57 x 103 |
Table 2: Production of Monoterpene Alcohols in Engineered Microorganisms
| Product | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |
| Geraniol | Saccharomyces cerevisiae | Overexpression of tHMG1 and GES | ~10 | |
| Linalool | Saccharomyces cerevisiae | Overexpression of tHMG1 and LIS | ~5 | |
| Geraniol | Escherichia coli | MVA pathway engineering, GES expression | 600 (geranoids) | |
| Linalool | Escherichia coli | MVA pathway engineering, bLinS expression | >300-fold increase vs. plant LIS | |
| Perillyl alcohol | Escherichia coli | MVA pathway, NPP synthase, NADPH regeneration | 453 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of monoterpene alcohol biosynthesis.
Expression and Purification of Recombinant Terpene Synthases
This protocol describes the expression of terpene synthase genes in E. coli and subsequent purification of the recombinant protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the terpene synthase gene insert
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol)
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant protein with elution buffer.
-
Dialyze the purified protein against dialysis buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
-
Assess the purity of the protein by SDS-PAGE.
Terpene Synthase Activity Assay
This protocol outlines a general method for determining the activity of a purified terpene synthase.
Materials:
-
Purified terpene synthase
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM DTT)
-
Geranyl diphosphate (GPP) substrate
-
Organic solvent for extraction (e.g., hexane (B92381) or pentane)
-
Internal standard (e.g., isobutylbenzene (B155976) or nonane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified terpene synthase in a glass vial.
-
Initiate the reaction by adding the GPP substrate.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of organic solvent containing a known concentration of an internal standard.
-
Vortex the mixture vigorously to extract the monoterpene alcohol products into the organic phase.
-
Separate the phases by centrifugation.
-
Analyze the organic phase by GC-MS to identify and quantify the reaction products.
GC-MS Analysis of Monoterpene Alcohols
This protocol provides a general guideline for the analysis of monoterpene alcohols using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection of 1 µL of the organic extract.
-
Oven Temperature Program: An initial temperature of 40-60°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 200-250°C, held for 5-10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Full scan mode (e.g., m/z 40-400) for product identification and selected ion monitoring (SIM) mode for quantification.
Data Analysis:
-
Identify the monoterpene alcohol products by comparing their mass spectra and retention times with those of authentic standards or with mass spectral libraries (e.g., NIST, Wiley).
-
Quantify the products by integrating the peak areas of characteristic ions and comparing them to a calibration curve generated with authentic standards and the internal standard.
Conclusion and Future Perspectives
The biosynthesis of monoterpene alcohols is a complex and tightly regulated process that holds immense potential for the production of valuable natural products. This guide has provided a comprehensive overview of the core biosynthetic pathways, quantitative data on enzyme kinetics and production yields, and detailed experimental protocols for researchers in the field. Future research will likely focus on the discovery and characterization of novel terpene synthases with unique product profiles, the elucidation of the regulatory networks that control monoterpene biosynthesis, and the development of more efficient metabolic engineering strategies for the high-level production of these important compounds in microbial hosts. The integration of synthetic biology, systems biology, and protein engineering approaches will be crucial in unlocking the full potential of monoterpene alcohol biosynthesis for various industrial applications.
References
The In Vitro Mechanisms of Action of (-)-Myrtenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtenol, a monoterpenoid alcohol found in the essential oils of various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, focusing on its anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Anti-inflammatory and Antioxidant Mechanisms
This compound exhibits potent anti-inflammatory and antioxidant activities in vitro, primarily through the modulation of key signaling pathways and the inhibition of inflammatory mediators.
Modulation of Inflammatory Signaling Pathways
In vitro studies have demonstrated that this compound can suppress pro-inflammatory signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines.
A proposed signaling pathway for the anti-inflammatory action of this compound is depicted below:
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Quantitative Data on Anti-inflammatory and Antioxidant Activity
The following table summarizes the quantitative data from in vitro studies on the anti-inflammatory and antioxidant effects of this compound.
| Assay | Target | Cell Line/System | Concentration/IC50 | Reference |
| Neutrophil Chemotaxis | N-formylmethionine-leucyl-phenylalanine (fMLP)-induced chemotaxis | Human Neutrophils | 10-100 ng/mL | [1] |
| Cytokine Release | Interleukin-1β (IL-1β) | Carrageenan-induced peritonitis model exudate | Not specified | [2] |
| Antioxidant Activity | DPPH radical scavenging | Cell-free | Not specified | |
| Antioxidant Activity | ABTS radical scavenging | Cell-free | Not specified |
Experimental Protocols
1.3.1. Neutrophil Chemotaxis Assay
-
Objective: To evaluate the effect of this compound on neutrophil migration.
-
Methodology: Human neutrophils are incubated with varying concentrations of this compound (e.g., 10-100 ng/mL). The chemotactic agent N-formylmethionine-leucyl-phenylalanine (fMLP) is used as a chemoattractant in a Boyden chamber assay. The number of migrated cells is quantified to determine the inhibitory effect of this compound.[1]
1.3.2. Cytokine Measurement
-
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
-
Methodology: Peritoneal exudate from a carrageenan-induced peritonitis model is collected. The concentration of cytokines, such as IL-1β, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
1.3.3. DPPH and ABTS Radical Scavenging Assays
-
Objective: To assess the free radical scavenging activity of this compound.
-
Methodology: The ability of this compound to scavenge the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is measured spectrophotometrically. A decrease in absorbance indicates radical scavenging activity.
Anticancer Mechanism
This compound has demonstrated cytotoxic and antiproliferative effects against various human cancer cell lines in vitro.
Quantitative Data on Anticancer Activity
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Caco-2 | Colon Cancer | MTT | Not specified | [3][4] |
| A2780 | Ovarian Cancer | MTT | Not specified | |
| MCF-7 | Breast Cancer | MTT | Not specified | |
| LNCaP | Prostate Cancer | MTT | Not specified |
Experimental Protocols
2.2.1. MTT Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24 hours). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability.
A generalized workflow for the MTT assay is illustrated below:
Caption: Generalized workflow for the MTT cell viability assay.
Antimicrobial and Antibiofilm Mechanisms
This compound exhibits significant activity against a range of microorganisms, including bacteria and fungi, by inhibiting their growth and biofilm formation.
Quantitative Data on Antimicrobial and Antibiofilm Activity
| Organism | Activity | Assay | MIC/MBC/MBIC (µg/mL) | Reference |
| Staphylococcus aureus | Antibacterial | Broth microdilution | MIC: 128, MBC: 128 | |
| Staphylococcus aureus (MRSA) | Antibiofilm | Crystal violet | MBIC: 600 | |
| Candida auris / Klebsiella pneumoniae | Antibiofilm | Crystal violet, XTT | Not specified | |
| Acinetobacter baumannii | Antibiofilm | Crystal violet | MBIC: 200 |
Experimental Protocols
3.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and kills the bacteria (MBC).
-
Methodology: A serial dilution of this compound is prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well. After incubation, the MIC is determined as the lowest concentration with no visible growth. To determine the MBC, aliquots from the wells with no visible growth are plated on agar (B569324) plates.
3.2.2. Antibiofilm Assay (Crystal Violet Method)
-
Objective: To quantify the effect of this compound on biofilm formation.
-
Methodology: Microorganisms are grown in 96-well plates in the presence of various concentrations of this compound. After incubation, the planktonic cells are removed, and the adherent biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the biofilm biomass.
Neuroprotective Mechanism
This compound has shown potential as a neuroprotective agent, with in vitro evidence suggesting its interaction with the GABAergic system and activation of pro-survival signaling pathways.
Modulation of GABAergic Neurotransmission
This compound has been shown to positively allosterically modulate GABA-A receptors, which could contribute to its anxiolytic-like effects.
Activation of Pro-Survival Signaling Pathways
Studies suggest that this compound may promote neuronal survival by activating the ERK1/2 signaling pathway.
A simplified representation of the proposed neuroprotective signaling is shown below:
Caption: Proposed neuroprotective mechanisms of this compound.
Experimental Protocols
4.3.1. GABA Receptor Binding Assay
-
Objective: To investigate the interaction of this compound with GABA receptors.
-
Methodology: Radioligand binding assays using synaptic membrane preparations can be employed. The displacement of a radiolabeled GABA receptor ligand by this compound would indicate a direct interaction.
4.3.2. Western Blot Analysis for ERK1/2 Phosphorylation
-
Objective: To assess the activation of the ERK1/2 pathway by this compound.
-
Methodology: Neuronal cells are treated with this compound. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated ERK1/2 and total ERK1/2 are detected using specific antibodies to determine the activation status of the pathway.
Conclusion
The in vitro evidence strongly suggests that this compound possesses a multi-target mechanism of action, making it a promising candidate for further investigation in the fields of inflammation, cancer, infectious diseases, and neuroprotection. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this natural compound.
References
(-)-Myrtenol: A Technical Guide for Researchers
Introduction
(-)-Myrtenol, a monoterpene alcohol, is a naturally occurring compound found in a variety of aromatic plants. It has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, and biological activities, with a particular emphasis on experimental methodologies and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is chemically known as [(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol[1]. Its fundamental chemical identifiers and key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 19894-97-4 | [2] |
| Molecular Formula | C₁₀H₁₆O | [2] |
| Molecular Weight | 152.23 g/mol | [1] |
| Appearance | Colorless clear liquid (est.) | [3] |
| Boiling Point | 221.00 to 222.00 °C @ 760.00 mm Hg | |
| Specific Gravity | 0.97600 to 0.98300 @ 25.00 °C | |
| Refractive Index | 1.49000 to 1.50000 @ 20.00 °C | |
| Flash Point | 193.00 °F (89.44 °C) (TCC) | |
| LogP (Octanol/Water Partition Coefficient) | 1.971 (Crippen Method) | |
| Water Solubility (log10ws) | -2.19 (Crippen Method) |
Synthesis
A common method for the synthesis of myrtenol (B1201748) involves the isomerization of beta-pinene (B31000) epoxide in the presence of a strongly basic reagent. Suitable basic reagents include organo-metallic compounds, as well as alcoholates of aluminum, sodium, potassium, or lithium, and mono- or di-alkyl amides of sodium or lithium. The precursor, beta-pinene epoxide, can be prepared through the oxidation of beta-pinene in a basic medium using hydrogen peroxide in the presence of an organic nitrile. This synthetic route is noted for its selectivity and high yield.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, anxiolytic, and neuroprotective effects. A significant body of research has focused on its potential therapeutic applications in various disease models.
Neuroprotective Effects via ERK1/2 Signaling Pathway
Studies have demonstrated that this compound can ameliorate brain damage and promote angiogenesis in rats following cerebral infarction by activating the ERK1/2 signaling pathway. The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by modulating neutrophil migration and oxidative stress. In studies involving rats with chronic arthritis induced by Complete Freund's Adjuvant (CFA), myrtenol significantly reduced paw edema and articular incapacitation. It also decreased nitrite (B80452) accumulation and increased superoxide (B77818) dismutase (SOD) levels in the blood, indicating a reduction in oxidative stress.
Experimental Protocols
This section provides an overview of key experimental methodologies that have been employed to investigate the biological activities of this compound.
In Vivo Model of Cerebral Ischemia/Reperfusion Injury
Objective: To evaluate the neuroprotective effects of this compound in a rat model of stroke.
Methodology:
-
Animal Model: Adult Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 90 minutes to induce cerebral ischemia, followed by reperfusion.
-
Treatment: MCAO rats are treated intraperitoneally with this compound at doses of 10, 30, or 50 mg/kg/day for 7 days. A control group receives the vehicle.
-
Neurological Function Assessment: Neurological deficits are assessed using standardized scoring systems. Memory and learning capacity can be evaluated using tests such as the Y-maze and diving platform experiments.
-
Histological Analysis: Brain tissue is collected for histological staining (e.g., H&E) to assess tissue damage and TUNEL assay to quantify apoptosis in the hippocampus.
-
Biochemical Assays:
-
Western Blot: Brain tissue homogenates are used to determine the expression levels of proteins involved in apoptosis (Bcl-2, Bax) and angiogenesis (VEGF, FGF2), as well as the phosphorylation status of MEK1/2 and ERK1/2.
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured in tissue homogenates using a colorimetric assay kit.
-
In Vitro Neutrophil Chemotaxis Assay
Objective: To assess the direct effect of this compound on neutrophil migration.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.
-
Treatment: Isolated neutrophils are incubated with this compound at concentrations ranging from 10-100 ng/mL or a vehicle control.
-
Chemotaxis Assay: The chemotactic response of the treated neutrophils towards a chemoattractant, such as N-formylmethionine-leucyl-phenylalanine (fMLP) (10⁻⁷ M), is evaluated using a chemotaxis chamber.
-
Quantification: The number of migrated cells is quantified to determine the effect of this compound on neutrophil chemotaxis.
This compound is a promising natural compound with a well-defined chemical profile and a spectrum of interesting biological activities. Its neuroprotective and anti-inflammatory effects, mediated in part through the ERK1/2 signaling pathway and modulation of neutrophil function, highlight its potential for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this intriguing monoterpene.
References
Stereochemistry and Chirality of Myrtenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrtenol (B1201748), a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in a variety of plants, including those of the Myrtus, Tanacetum, and Artemisia genera.[1][2] It can also be synthesized from α-pinene through oxidation.[1][2] The presence of two chiral centers in its rigid bicyclo[3.1.1]heptane skeleton means that myrtenol exists as a pair of non-superimposable mirror images, or enantiomers: (+)-myrtenol and (-)-myrtenol. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their biological and pharmacological properties. This technical guide provides a comprehensive overview of the stereochemistry, enantioselective synthesis, analytical separation, and stereoselective biological activity of myrtenol, with a focus on its interaction with the GABAergic system.
Stereochemistry and Physicochemical Properties of Myrtenol
Myrtenol possesses a rigid bicyclic structure with two stereogenic centers. The two enantiomers are designated as (1R,5S)-(-)-myrtenol and (1S,5R)-(+)-myrtenol. These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, but differ in their interaction with plane-polarized light, a property known as optical activity.
| Property | (+)-Myrtenol | This compound |
| IUPAC Name | [(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol | [(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol[3] |
| Synonyms | (1S)-(+)-Myrtenol | (1R)-(-)-Myrtenol |
| CAS Number | 6712-78-3 | 19894-97-4 |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O |
| Molar Mass | 152.23 g/mol | 152.23 g/mol |
| Boiling Point | 221-222 °C | 221-222 °C |
| Density | 0.954 g/mL at 25 °C | 0.954 g/mL at 25 °C |
| Refractive Index | n20/D 1.496 | n20/D 1.496 |
| Optical Rotation ([α]D) | Not available | -51° (neat) |
Enantioselective Synthesis
The synthesis of enantiomerically pure myrtenol is crucial for studying its stereospecific biological activities. Asymmetric synthesis strategies are employed to selectively produce one enantiomer over the other. A common approach involves the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. One potential pathway is the asymmetric oxidation of α-pinene.
Analytical Methods for Chiral Separation
The separation and quantification of myrtenol enantiomers are essential for quality control and for studying their individual properties. Chiral chromatography, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), is the most common technique for this purpose.
Experimental Protocol: Chiral Gas Chromatography (GC)
Objective: To separate and quantify the enantiomers of myrtenol in a given sample.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas)
-
Myrtenol enantiomer standards ((+)-myrtenol and this compound)
-
Hexane (B92381) (solvent)
Procedure:
-
Sample Preparation: Prepare a 1% solution of the myrtenol sample in hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C (FID) or as per MS requirements
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 130 °C at a rate of 1 °C/minute, hold for 1 minute.
-
Ramp 2: Increase to 200 °C at a rate of 2 °C/minute, hold for 3 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/minute (Helium).
-
Injection Volume: 0.1 µL.
-
Split Ratio: 100:1.
-
-
Analysis: Inject the prepared sample and standards into the GC system. The enantiomers will be separated based on their differential interaction with the chiral stationary phase, resulting in distinct retention times. Peak areas are used to determine the enantiomeric ratio and enantiomeric excess (% ee).
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of myrtenol using HPLC.
Instrumentation:
-
HPLC system with a UV detector or a chiral detector (e.g., optical rotation detector).
-
Chiral stationary phase (CSP) column (e.g., cellulose (B213188) or amylose-based CSP).
Reagents:
-
Mobile phase: A mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
Myrtenol enantiomer standards.
Procedure:
-
Sample Preparation: Dissolve the myrtenol sample in the mobile phase.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (amylose-based) or OD-H (cellulose-based).
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and 2-propanol. The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 0.5 mL/minute.
-
Column Temperature: Ambient.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or using an optical rotation detector.
-
-
Analysis: Inject the sample and standards. The enantiomers will be resolved based on the formation of transient diastereomeric complexes with the chiral stationary phase.
Stereoselective Biological Activity
The enantiomers of myrtenol can exhibit different biological activities, a phenomenon known as stereoselectivity. While comprehensive comparative data is still emerging, studies have indicated that myrtenol interacts with the GABAergic system, a key inhibitory neurotransmitter system in the central nervous system.
| Biological Target/Activity | (+)-Myrtenol | This compound | Reference |
| GABA(A) Receptor Modulation | Positive Allosteric Modulator | Positive Allosteric Modulator | |
| Anxiolytic-like Activity | Not specifically tested | Demonstrated in animal models | |
| Antibacterial Activity (S. aureus) | Not specifically tested | MIC: 128 µg/mL |
Signaling Pathway of Myrtenol at GABA(A) Receptors
Myrtenol acts as a positive allosteric modulator of GABA(A) receptors, enhancing the effect of the endogenous ligand, GABA. This modulation leads to a cascade of downstream signaling events that contribute to its pharmacological effects, such as anxiolysis. The binding of myrtenol to an allosteric site on the GABA(A) receptor increases the influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuron. This hyperpolarization can, in turn, trigger the opening of L-type voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium can then activate various downstream effectors, including Protein Kinase C (PKC), which can phosphorylate the GABA(A) receptor, further modulating its activity.
Conclusion
The stereochemistry of myrtenol plays a pivotal role in its biological activity. The ability to synthesize and analyze enantiomerically pure forms of (+)- and this compound is fundamental to understanding their distinct pharmacological profiles. The positive allosteric modulation of GABA(A) receptors by myrtenol highlights its potential as a lead compound for the development of novel therapeutics targeting the central nervous system. Further research focusing on the quantitative comparison of the biological activities of the individual enantiomers is warranted to fully elucidate their therapeutic potential and to guide future drug development efforts. This in-depth guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental considerations necessary to advance the study of this promising chiral molecule.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Myrtenol: A Comprehensive Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrtenol (B1201748), a monoterpenoid alcohol found in various essential oils of plants such as Myrtus, Tanacetum, and Artemisia, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth review of the current state of research on myrtenol's therapeutic potential, with a focus on its anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for researchers and drug development professionals.
Pharmacological Activities of Myrtenol
Myrtenol exhibits a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities. These properties are attributed to its ability to modulate various cellular signaling pathways and molecular targets.
Anti-inflammatory and Antinociceptive Effects
Myrtenol has demonstrated significant anti-inflammatory and antinociceptive (pain-reducing) effects in several preclinical models. Its mechanisms of action involve the inhibition of key inflammatory mediators and signaling pathways.
Quantitative Data on Anti-inflammatory and Antinociceptive Effects
| Model | Treatment | Key Findings | Reference |
| Carrageenan-induced Orofacial Inflammation (mice) | Myrtenol (25 and 50 mg/kg, i.p.) | Reduced myeloperoxidase (MPO) activity in masseter muscle. Decreased IL-1β levels in trigeminal ganglia and spinal trigeminal subnucleus caudalis. | [4] |
| Formalin-induced Orofacial Nociception (mice) | Myrtenol (12.5 and 25 mg/kg, i.p.) | Reduced face-rubbing time in the second phase of the formalin test. | [4] |
| Allergic Asthma (rats) | Myrtenol (50 mg/kg, i.p.) | Decreased levels of TNF-α and IL-1β in lung tissue. Increased levels of IL-10 in lung tissue. | |
| Carrageenan-induced Peritonitis (rats) | Myrtenol | Reduced levels of TNF-α, IL-1β, and IL-6 in peritoneal exudate. |
Experimental Protocols
Carrageenan-Induced Orofacial Inflammation
-
Animals: Male Swiss mice.
-
Induction: Injection of carrageenan (CGN) into the masseter muscle.
-
Treatment: Myrtenol (25 and 50 mg/kg) or vehicle (0.02% Tween 80 in saline) administered intraperitoneally (i.p.) prior to CGN injection.
-
Assessments: Myeloperoxidase (MPO) activity in the masseter muscle was measured as an indicator of neutrophil infiltration. Interleukin-1β (IL-1β) levels in the trigeminal ganglia (TG) and spinal trigeminal subnucleus caudalis (STSC) were quantified by ELISA.
Formalin-Induced Orofacial Nociception
-
Animals: Male Swiss mice.
-
Induction: Injection of 2% formalin into the upper lip.
-
Treatment: Myrtenol (12.5 and 25 mg/kg, i.p.) or vehicle administered 30 minutes before formalin injection.
-
Assessment: The time the animals spent rubbing their faces was recorded in two phases: the first phase (0-5 minutes) and the second phase (15-40 minutes).
Signaling Pathway Modulation in Inflammation
Myrtenol's anti-inflammatory effects are mediated, in part, through the inhibition of the p38 Mitogen-Activated Protein Kinase (p38-MAPK) and NF-κB signaling pathways.
Figure 1: Inhibition of the p38-MAPK Pathway by Myrtenol.
Myrtenol has been shown to reduce the phosphorylation of p38-MAPK in trigeminal ganglia following formalin-induced orofacial nociception, suggesting a direct inhibitory effect on this key inflammatory signaling molecule.
Figure 2: Postulated Inhibition of the NF-κB Pathway by Myrtenol.
Myrtenol is suggested to inhibit the NF-κB pathway, a central regulator of inflammation. This likely occurs through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of pro-inflammatory genes like TNF-α, IL-1β, COX-2, and iNOS.
Neuroprotective Effects
Myrtenol has shown promise in protecting against neuronal damage in models of cerebral ischemia. Its neuroprotective mechanisms involve the activation of pro-survival signaling pathways and the modulation of apoptotic proteins.
Quantitative Data on Neuroprotective Effects
| Model | Treatment | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Myrtenol (10, 30, 50 mg/kg/day, i.p. for 7 days) | Improved neurological deficit scores. Reduced brain edema. Increased Bcl-2 expression (0.48-fold). Decreased Bax expression (2.02-fold). Decreased caspase-3 activity (1.36-fold). | |
| MCAO in rats | Myrtenol (50 mg/kg) | Increased phosphorylation of MEK1/2 (0.80-fold) and ERK1/2 (0.97-fold). |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure: Focal cerebral ischemia/reperfusion injury was induced by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.
-
Treatment: Myrtenol (10, 30, or 50 mg/kg/day) was administered intraperitoneally for 7 days.
-
Assessments: Neurological deficits were scored. Brain edema was measured. The expression of apoptotic proteins (Bcl-2, Bax) and the activity of caspase-3 were determined by Western blot and activity assays, respectively. Phosphorylation of MEK1/2 and ERK1/2 was assessed by Western blot.
Signaling Pathway Modulation in Neuroprotection
Myrtenol's neuroprotective effects are linked to the activation of the ERK1/2 signaling pathway, which promotes cell survival and angiogenesis.
Figure 3: Activation of the ERK1/2 Signaling Pathway by Myrtenol.
Myrtenol promotes the phosphorylation of MEK1/2 and its downstream target ERK1/2. Activated ERK1/2, in turn, upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, leading to increased neuronal survival. Furthermore, this pathway activation promotes angiogenesis, which is crucial for recovery from ischemic injury.
Anticancer Potential
While research on the anticancer properties of myrtenol is still emerging, studies on its aldehyde form, myrtenal (B1677600), have shown cytotoxic effects against various cancer cell lines. This suggests that myrtenol and its derivatives may hold promise as anticancer agents.
Quantitative Data on Cytotoxicity (Myrtenal)
| Cell Line | Cancer Type | IC50 (µM) after 24h | Reference |
| Caco-2 | Colon Cancer | 35.3 ± 2.1 | |
| A2780 | Ovarian Cancer | 48.6 ± 3.5 | |
| MCF-7 | Breast Cancer | 62.1 ± 4.2 | |
| LNCaP | Prostate Cancer | 75.8 ± 5.7 |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Lines: Human cancer cell lines (e.g., Caco-2, A2780, MCF-7, LNCaP).
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., myrtenal) for a specified duration (e.g., 24 hours).
-
Procedure:
-
After treatment, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antioxidant Activity
Myrtenol's therapeutic effects are also linked to its antioxidant properties, which involve scavenging free radicals and modulating endogenous antioxidant enzymes.
Experimental Protocols for Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Procedure:
-
A solution of myrtenol at various concentrations is mixed with a methanolic solution of DPPH.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS with potassium persulfate.
-
The ABTS radical solution is diluted to a specific absorbance at 734 nm.
-
Myrtenol at various concentrations is added to the ABTS radical solution.
-
The decrease in absorbance is measured after a set incubation time.
-
The percentage of ABTS radical scavenging is calculated.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Procedure:
-
Myrtenol, a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (e.g., AAPH) are mixed.
-
The decay of fluorescence is monitored over time.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve.
-
Conclusion and Future Directions
Myrtenol has demonstrated significant therapeutic potential across a range of preclinical models, primarily through its anti-inflammatory, neuroprotective, and potential anticancer activities. Its mechanisms of action involve the modulation of key signaling pathways such as p38-MAPK, NF-κB, and ERK1/2. The available quantitative data and detailed experimental protocols provide a solid foundation for further investigation.
Future research should focus on:
-
Elucidating the precise molecular targets of myrtenol.
-
Conducting more comprehensive studies on its anticancer effects, particularly focusing on myrtenol itself and its derivatives.
-
Investigating its pharmacokinetic and pharmacodynamic properties in more detail to optimize dosing and delivery.
-
Exploring its therapeutic potential in other disease models where inflammation and oxidative stress play a crucial role.
-
Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic benefits for human health.
This technical guide serves as a valuable resource for guiding future research and development efforts aimed at harnessing the full therapeutic potential of myrtenol.
References
- 1. Synthesis and Cytotoxic Analysis of Novel Myrtenyl Grafted Pseudo-Peptides Revealed Potential Candidates for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annalsmedres.org [annalsmedres.org]
- 3. Cytotoxicity of myrtenal on different human cancer cell lines | Annals of Medical Research [annalsmedres.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of (-)-Myrtenol from β-Pinene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the enantioselective synthesis of (-)-Myrtenol, a valuable chiral building block in medicinal chemistry and fragrance industries, starting from the readily available natural product, (-)-β-pinene. The synthesis involves a two-step process: the epoxidation of (-)-β-pinene to (-)-β-pinene oxide, followed by a highly selective base-catalyzed rearrangement to yield the target allylic alcohol, this compound.
Introduction
This compound is a monoterpene alcohol with significant applications in the synthesis of complex natural products and pharmaceuticals. Its chiral nature makes enantioselective synthesis a critical aspect of its production for these applications. The strategy outlined here leverages the inherent chirality of (-)-β-pinene to produce this compound with high enantiomeric purity. The key transformation is the regioselective and stereospecific rearrangement of the intermediate epoxide, (-)-β-pinene oxide, under the influence of a strong, non-nucleophilic base.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the two-step synthesis of this compound from (-)-β-pinene. Please note that yields and enantiomeric excess can vary based on reaction scale, purity of reagents, and precise reaction control.
| Step | Reactant | Product | Reagents | Typical Yield (%) | Enantiomeric Excess (ee%) | Reference(s) |
| 1. Epoxidation | (-)-β-Pinene | (-)-β-Pinene oxide | Peracetic acid, Sodium carbonate | 75-85 | >98% | [1][2] |
| 2. Rearrangement | (-)-β-Pinene oxide | This compound | Lithium diethylamide (LDA) | 70-80 | >98% | [3] |
Experimental Protocols
Step 1: Enantioselective Epoxidation of (-)-β-Pinene
This protocol details the synthesis of (-)-β-pinene oxide from (-)-β-pinene using peracetic acid.
Materials:
-
(-)-β-Pinene (98% purity or higher)
-
Peracetic acid (32-40% in acetic acid)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium sulfite (B76179) solution (Na₂SO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of (-)-β-pinene (1.0 eq) in dichloromethane (5 mL/g of pinene) in a round-bottom flask cooled in an ice bath, add anhydrous sodium carbonate (1.5 eq).
-
Slowly add peracetic acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium sulfite solution to decompose excess peroxide.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (-)-β-pinene oxide. The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by vacuum distillation.[1]
Step 2: Base-Catalyzed Rearrangement of (-)-β-Pinene Oxide to this compound
This protocol describes the selective rearrangement of (-)-β-pinene oxide to this compound using the strong base, lithium diethylamide (LDA).
Materials:
-
(-)-β-Pinene oxide (from Step 1)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous diethylamine (B46881)
-
Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried flask under a nitrogen atmosphere. To a solution of diethylamine (1.2 eq) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath), slowly add n-butyllithium (1.1 eq) dropwise. Stir the solution at this temperature for 30 minutes to generate lithium diethylamide (LDA).
-
To the freshly prepared LDA solution, add a solution of (-)-β-pinene oxide (1.0 eq) in anhydrous diethyl ether or THF dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC/GC analysis.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Visualizations
Logical Relationship of the Synthesis
Caption: Synthetic pathway from (-)-β-Pinene to this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Note: Protocol for the Allylic Oxidation of α-Pinene to Myrtenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myrtenal (B1677600), an α,β-unsaturated monoterpene aldehyde, is a valuable compound in the fine chemical, pharmaceutical, and fragrance industries.[1] It is primarily synthesized through the allylic oxidation of α-pinene, an abundant and renewable terpene found in essential oils.[1][2] This application note provides detailed protocols for the chemical synthesis of myrtenal from α-pinene, focusing on methods that offer high selectivity and yield. The protocols described herein are intended to be a practical guide for researchers in organic synthesis and drug development. While various methods exist for this transformation, including biocatalytic and photosensitized oxidation, this note will focus on the robust and selective selenium dioxide (SeO₂) mediated oxidation.[1][3]
Data Presentation
The following table summarizes the quantitative data from different protocols for the allylic oxidation of α-pinene, highlighting the reaction conditions, conversion rates, and selectivity towards myrtenal.
| Catalyst/Reagent | Oxidant | Solvent | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | Myrtenal Selectivity (%) | Myrtenal Yield (%) | Reference |
| SeO₂ | O₂ (6 atm) | Ethanol (B145695) | 134 | 5 | 41 | 84 | 34.4 | |
| SeO₂ | Reflux | Ethanol | 78 | 13 | ~50 | 56 | 28 | |
| Pd/SeO₂/SiO₂ | O₂ (6 atm) | Ethanol | 134 | 8 | 12 | 62 | ~7.4 | |
| Pyridine-acetic anhydride-copper salt | O₂ | Not specified | 45 | Not specified | 94.55 | 56.16 | ~53.1 | |
| 2-1B peroxidase & M120 laccase | H₂O₂ | Acetate Buffer | 40 | 24 | 80 | <10 | <8 |
Experimental Protocols
This section provides a detailed methodology for the allylic oxidation of α-pinene to myrtenal using selenium dioxide under oxygen pressure, a method reported to favor the formation of myrtenal.
Protocol 1: Selenium Dioxide Mediated Oxidation of α-Pinene under Oxygen Pressure
This protocol is based on the work of Musso et al., which demonstrates a high selectivity to myrtenal.
Materials:
-
α-Pinene
-
Selenium dioxide (SeO₂)
-
Absolute Ethanol
-
50 mL Parr Instrument (or similar high-pressure reactor)
-
Standard glassware for workup and purification
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a 50 mL Parr Instrument reactor, combine 1 equivalent of α-pinene and 2.5 equivalents of selenium dioxide.
-
Solvent Addition: Add 35 mL of absolute ethanol to the reactor to achieve a final α-pinene concentration of 0.02 M.
-
Reaction Conditions: Seal the reactor and pressurize it with 6 atmospheres of oxygen.
-
Heating and Stirring: Heat the reaction mixture to 134°C with constant stirring at 620 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography. The reaction is expected to reach approximately 41% conversion of α-pinene after 5 hours.
-
Work-up: After the desired conversion is reached, cool the reactor to room temperature and carefully vent the oxygen pressure.
-
Purification: The reaction mixture can be filtered to remove any solid residues. The crude product is then purified by fractional distillation under reduced pressure to isolate myrtenal.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of myrtenal from α-pinene.
Signaling Pathways and Logical Relationships
The allylic oxidation of α-pinene can proceed through different pathways leading to various products. The choice of oxidant and catalyst is crucial for directing the reaction towards the desired product, myrtenal.
Conclusion
The protocol utilizing selenium dioxide under oxygen pressure provides a reliable and selective method for the synthesis of myrtenal from α-pinene. While other methods exist, this approach offers a balance of high selectivity and good yield, making it a valuable tool for researchers in need of this important chemical intermediate. For a more environmentally friendly approach, the use of a supported catalyst like Pd/SeO₂/SiO₂ can be considered, although with potentially lower conversion rates under the tested conditions. Further optimization of reaction parameters for supported catalysts could lead to a more sustainable and efficient process.
References
Application Notes and Protocols: (-)-Myrtenol as a Chiral Auxiliary in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Myrtenol, a chiral bicyclic monoterpene alcohol, serves as a valuable and readily available starting material from the chiral pool. While direct application of this compound as a chiral auxiliary is not extensively documented, its true potential is unlocked through its oxidation to (-)-myrtenal (B3023152). This versatile aldehyde is the key precursor for the synthesis of a diverse range of sophisticated chiral auxiliaries. These auxiliaries have demonstrated exceptional efficacy in inducing stereoselectivity in various asymmetric transformations, most notably in the diastereoselective addition of nucleophiles to carbonyl groups. This document provides a comprehensive overview of the strategies for employing the chirality of this compound in asymmetric synthesis, with a focus on the preparation and application of (-)-myrtenal-derived chiral auxiliaries.
General Principles and Mechanisms
The fundamental principle behind using this compound-derived chiral auxiliaries lies in covalently attaching the chiral moiety to a prochiral substrate. The rigid bicyclic structure of the myrtenyl framework provides a well-defined steric environment, effectively shielding one face of the reactive center. This steric hindrance directs the approach of incoming nucleophiles to the opposite, less hindered face, resulting in a highly diastereoselective transformation.
The general workflow for utilizing a this compound-derived chiral auxiliary typically involves three key stages:
-
Synthesis of the Chiral Auxiliary: this compound is oxidized to (-)-myrtenal, which is then elaborated into a more complex chiral auxiliary, such as an oxathiane, a macrocyclic dodecaheterocycle, or an S,O-acetal.
-
Diastereoselective Reaction: The prochiral substrate is attached to the auxiliary, and the key stereocenter-forming reaction is performed. The steric bulk of the auxiliary dictates the stereochemical outcome.
-
Cleavage of the Auxiliary: After the desired stereocenter has been established, the chiral auxiliary is cleaved from the product, which can often be recovered and recycled.
The following diagram illustrates this general workflow.
Caption: General workflow for the use of this compound-derived chiral auxiliaries.
Applications in Diastereoselective Nucleophilic Additions
A primary application of this compound-derived chiral auxiliaries is in directing the addition of nucleophiles to carbonyl groups. By attaching an acyl group to the auxiliary, the resulting ketone provides a prochiral center for highly diastereoselective nucleophilic attack.
Synthesis of Chiral Tertiary Alcohols using a Macrocyclic Auxiliary
Macrocyclic dodecaheterocycles derived from (-)-myrtenal have proven to be highly effective chiral auxiliaries for the synthesis of chiral tertiary alcohols.[1] The rigid macrocyclic structure provides excellent facial selectivity in nucleophilic additions.
Quantitative Data Summary
| Entry | Nucleophile (R in RMgX) | Diastereomeric Ratio (dr) | Reference |
| 1 | Methyl | >99:1 | [1] |
| 2 | Ethyl | >99:1 | [1] |
| 3 | Phenyl | >99:1 | [1] |
| 4 | Isopropyl | >99:1 | [1] |
Synthesis of Chiral α-Hydroxy Acids using Oxathiane Auxiliaries
Oxathianes prepared from (-)-myrtenal can be acylated and subsequently treated with nucleophiles to generate chiral tertiary alcohols with high diastereoselectivity. Hydrolysis of the resulting adducts yields enantiomerically enriched α-hydroxycarbonyl compounds.
Quantitative Data Summary
| Entry | Nucleophile | Diastereomeric Excess (de) of Alcohol | Enantiomeric Excess (ee) of α-Hydroxy Acid | Reference |
| 1 | Grignard Reagents | >95% | >95% |
Experimental Protocols
Protocol 1: Synthesis of a (-)-Myrtenal-Derived Macrocyclic Chiral Auxiliary
This protocol describes the synthesis of a dodecaheterocycle auxiliary from (-)-myrtenal, which serves as an efficient chiral auxiliary for diastereoselective nucleophilic additions.
Step 1: Synthesis of Hydroxythiol from (-)-Myrtenal
A detailed, multi-step procedure is required to synthesize the necessary hydroxythiol precursor from (-)-myrtenal. For the purpose of this protocol, we will assume the availability of this precursor as described in the literature.
Step 2: Macrocyclization
-
To a solution of the hydroxythiol precursor (1.0 eq) in dry CH₂Cl₂ under an inert atmosphere, add the desired diacyl precursor (1.0 eq).
-
Cool the mixture to 0 °C and add BF₃·OEt₂ (catalytic amount) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the macrocyclic chiral auxiliary.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
This protocol outlines the general procedure for the diastereoselective addition of a Grignard reagent to an acyl derivative of a (-)-myrtenal-derived chiral auxiliary.
-
Dissolve the acylated chiral auxiliary (1.0 eq) in dry THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the Grignard reagent (e.g., MeMgBr, 1.5 eq) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
The cleavage of the auxiliary to yield the final enantiomerically enriched product is a critical step. The conditions for cleavage depend on the specific structure of the auxiliary. For many ester or amide-based linkages, hydrolysis is a common method.
-
Dissolve the diastereomerically pure adduct in a suitable solvent system (e.g., THF/H₂O).
-
Add a reagent for hydrolysis, such as LiOH or an acid catalyst, depending on the nature of the linkage.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction mixture and extract the desired product with an appropriate organic solvent.
-
The aqueous layer can be further treated to recover the chiral auxiliary.
-
Wash, dry, and concentrate the organic layer containing the final product.
-
Purify the product by chromatography or crystallization.
Logical Relationships and Workflows
The following diagram illustrates the logical relationship in the synthesis and application of a myrtenal-derived oxathiane auxiliary.
Caption: Synthesis and application of a myrtenal-derived oxathiane auxiliary.
Conclusion
This compound is a valuable, naturally occurring chiral building block. Its utility in asymmetric synthesis is most prominently realized through its conversion to (-)-myrtenal, which serves as a versatile platform for the construction of highly effective chiral auxiliaries. These auxiliaries provide excellent stereocontrol in a variety of chemical transformations, enabling the synthesis of complex chiral molecules with high levels of enantiopurity. The protocols and data presented herein offer a guide for researchers and professionals in the field of drug development and chemical synthesis to harness the stereochemical information encoded in this compound for their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis and Evaluation of Myrtenol Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myrtenol (B1201748), a naturally occurring monoterpene, and its derivatives have emerged as a promising class of compounds in anticancer research. These molecules have demonstrated significant cytotoxic effects against a range of cancer cell lines. This document provides detailed application notes on the synthesis of myrtenol derivatives, protocols for evaluating their anticancer activity, and an overview of the key signaling pathways involved in their mechanism of action.
Introduction
The search for novel, effective, and selective anticancer agents is a cornerstone of modern drug discovery. Natural products and their synthetic derivatives offer a rich source of chemical diversity for identifying new therapeutic leads. Myrtenol, a bicyclic monoterpene alcohol, has garnered attention for its potential anticancer properties. Chemical modification of the myrtenol scaffold has led to the development of derivatives with enhanced cytotoxic activity and selectivity against cancer cells. This application note focuses on the synthesis of myrtenol derivatives, particularly myrtenal-adamantane conjugates and myrtenyl-grafted pseudo-peptides, and details the experimental procedures for assessing their anticancer efficacy.
Data Presentation: Anticancer Activity of Myrtenol and its Derivatives
The following table summarizes the cytotoxic activity of myrtenol and various synthesized derivatives against several human cancer cell lines. The data, presented as IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) values, highlight the potential of these compounds as anticancer agents.
| Compound | Derivative Type | Cancer Cell Line | Assay | IC50 / EC50 | Reference |
| Myrtenal (B1677600) | Monoterpene Aldehyde | Caco-2 (Colon) | MTT | IC50: 21.43 µM | [1] |
| Myrtenal | Monoterpene Aldehyde | A2780 (Ovarian) | MTT | IC50: 29.21 µM | [1] |
| Myrtenal | Monoterpene Aldehyde | MCF-7 (Breast) | MTT | IC50: 41.35 µM | [1] |
| Myrtenal | Monoterpene Aldehyde | LNCaP (Prostate) | MTT | IC50: 53.28 µM | [1] |
| Myrtenal Epoxide | Epoxide | HT-29 (Colon) | Not Specified | More active than (-)-myrtenol | [2] |
| Myrtenyl Grafted Pseudo-peptide (3b) | Pseudo-peptide | AGS (Gastric) | Sulforhodamine B | EC50: 49 ± 8 nM | |
| Myrtenyl Grafted Pseudo-peptide (3b) | Pseudo-peptide | MCF-7 (Breast) | Sulforhodamine B | EC50: 24 ± 7 nM | |
| Myrtenyl Grafted Pseudo-peptide (3b) | Pseudo-peptide | HT-29 (Colon) | Sulforhodamine B | EC50: 21 ± 7 nM | |
| Myrtenal-Adamantane Conjugate (7) | Adamantane Conjugate | CEM-13 (Leukemia) | Not Specified | CTD50: 12-21 µM | |
| Myrtenal-Adamantane Conjugate (7) | Adamantane Conjugate | MT-4 (Leukemia) | Not Specified | CTD50: 12-21 µM | |
| Myrtenal-Adamantane Conjugate (7) | Adamantane Conjugate | U-937 (Lymphoma) | Not Specified | CTD50: 12-21 µM | |
| Myrtenal-Adamantane Conjugate (9) | Adamantane Conjugate | Not Specified | TDP1 Inhibition | IC50: 6 µM |
Experimental Protocols
Protocol 1: Synthesis of Myrtenyl Grafted Pseudo-peptides via Ugi Four-Component Reaction (U-4CR)
This protocol describes a general procedure for the synthesis of myrtenyl grafted pseudo-peptides, a class of derivatives that has shown potent anticancer activity.
Materials:
-
Myrtenal
-
Amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol (MeOH)
-
Round bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
To a solution of myrtenal (1.0 eq) in methanol, add the amine (1.0-1.2 eq) and the carboxylic acid (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired myrtenyl grafted pseudo-peptide.
-
Characterize the final product using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry (MS).
Protocol 2: Synthesis of Myrtenal-Adamantane Conjugates
This protocol outlines the synthesis of myrtenal-adamantane conjugates, which have also demonstrated significant cytotoxic effects.
Materials:
-
1- or 2-aminoadamantane (B82074) hydrochloride
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH) or other suitable solvent
-
Round bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round bottom flask, dissolve (-)-myrtenal and the respective aminoadamantane hydrochloride (1- or 2-aminoadamantane) in a suitable solvent like methanol.
-
Stir the reaction mixture at room temperature to facilitate the formation of the corresponding imine. The reaction progress can be monitored by TLC.
-
Once the imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions to reduce the imine to the corresponding amine.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (e.g., 2-4 hours).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the myrtenal-adamantane conjugate.
-
Confirm the structure of the synthesized compound using spectroscopic techniques.
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, Caco-2, A2780, LNCaP)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Myrtenol derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the myrtenol derivative in culture medium from the stock solution. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Signaling Pathways
The anticancer activity of myrtenol and its derivatives is often attributed to the induction of apoptosis through the modulation of key signaling pathways. Two prominent pathways are the MEK/ERK pathway and the intrinsic (mitochondrial) apoptosis pathway.
Caption: Proposed signaling pathway for myrtenol derivative-induced apoptosis.
Experimental Workflows
Caption: General workflow for synthesis and anticancer evaluation.
Caption: Rationale for myrtenol derivative synthesis in cancer research.
Conclusion
Myrtenol derivatives represent a versatile and promising platform for the development of novel anticancer agents. The synthetic protocols provided herein, particularly the Ugi four-component reaction, offer efficient routes to generate libraries of diverse structures for screening. The established MTT assay protocol allows for reliable and high-throughput evaluation of their cytotoxic potential. Further investigation into the detailed molecular mechanisms, guided by an understanding of the implicated signaling pathways, will be crucial for the optimization of lead compounds and their progression towards clinical development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Myrtenol Diastereomers
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
(-)-Myrtenol: A Versatile Precursor for the Development of Novel Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(-)-Myrtenol, a naturally occurring bicyclic monoterpenoid alcohol, has emerged as a promising starting material for the synthesis of a diverse array of novel bioactive compounds. Its unique chemical scaffold allows for modifications that can lead to compounds with significant therapeutic potential, including antimicrobial, antitumor, and anti-inflammatory activities. These notes provide an overview of the applications of this compound as a precursor and detailed protocols for the synthesis and evaluation of its derivatives.
Bioactivity of this compound and its Derivatives
This compound and its synthesized derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data on their efficacy in various experimental models.
Antimicrobial Activity
| Compound | Microorganism | Assay | Result | Reference |
| Myrtenal (B1677600) Epoxide | Candida albicans | Disk Diffusion, MIC, MBEC | Strongest antimicrobial activity among tested organisms | [1] |
| Myrtenal Epoxide | Staphylococcus aureus | Disk Diffusion, MIC, MBEC | Moderate antimicrobial activity | [1] |
| Myrtenal Epoxide | Gram-negative bacteria | Disk Diffusion, MIC, MBEC | Weakest antimicrobial activity | [1] |
| This compound | MRSA | Biofilm Inhibition | 72% inhibition at 300 µg/mL | [2] |
| This compound | Staphylococcus aureus | MIC/MBC | 128 µg/mL | [3] |
Anticancer Activity
| Compound | Cell Line | Assay | Result (IC50/EC50) | Reference |
| Myrtenal Epoxide | Human colorectal cancer (HT-29) | Cytotoxicity Assay | Significantly higher activity than this compound | |
| Myrtenal-adamantane derivative | CEM-13, MT-4, U-937 human cancer cells | Cytotoxicity Assay | High activity against all tested cell lines | |
| (+)-Myrtenal-derived compound 9 | - | Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibition | IC50 = 6 µM | |
| 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives of (–)-myrtenal | Four human malignant cell lines | MTT Assay | One compound showed IC50 values comparable to cisplatin | |
| Myrtenyl grafted pseudo-peptides | Human gastric adenocarcinoma (AGS) | Sulforhodamine B assay | EC50 values in the nanomolar range for some derivatives |
Anti-inflammatory and Neuroprotective Effects
| Compound | Model | Effect | Mechanism | Reference |
| This compound | Rats with cerebral infarction | Reduced brain damage and promoted angiogenesis | Activation of the ERK1/2 signaling pathway | |
| This compound | Asthmatic rats | Reduced inflammatory cytokines (TNF-α, IL-6) and serum IgE | - | |
| This compound | Rats with chronic arthritis | Prevented paw swelling and joint incapacitation | Modulation of neutrophil migration and antioxidant activity | |
| This compound | Mice with orofacial inflammation | Reduced IL-1β levels and p38-MAPK activation | Inhibition of pro-inflammatory cytokine production |
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and evaluation of this compound derivatives.
Synthesis of Myrtenal Epoxide from this compound
This protocol describes the photocatalytic oxidation of this compound to myrtenal epoxide using a porphyrin-based catalyst.
Materials:
-
This compound
-
Tetraphenylporphyrin (H2TPP)
-
Visible light source
-
Reaction vessel
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolve this compound and a catalytic amount of H2TPP in chloroform in a suitable reaction vessel.
-
Irradiate the reaction mixture with visible light while stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate myrtenal epoxide.
-
Confirm the structure of the product using NMR and MS analyses.
Assessment of Antimicrobial Activity
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of a compound.
Materials:
-
Test compound (e.g., myrtenal epoxide)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth)
-
96-well microtiter plates
-
Incubator
-
Plate reader
Procedure for MIC Determination:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Procedure for MBEC Determination:
-
After determining the MIC, carefully remove the planktonic cells from the wells.
-
Wash the wells with a sterile saline solution to remove any remaining non-adherent cells.
-
Add fresh medium to each well and sonicate or vortex to detach the biofilm.
-
Plate the resuspended cells onto agar (B569324) plates and incubate.
-
The MBEC is the lowest concentration of the compound that prevents the formation of a viable biofilm.
Evaluation of Anticancer Activity using MTT Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Test compound
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and its derivatives, as well as a general workflow for the synthesis and evaluation of these compounds.
Caption: General workflow for synthesizing and evaluating bioactive compounds from this compound.
Caption: this compound's neuroprotective effect via the ERK1/2 signaling pathway.
Caption: Anti-inflammatory and antinociceptive mechanism of this compound.
References
- 1. Oxidation of myrtenol to myrtenal epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Myrtenol Attenuates MRSA Biofilm and Virulence by Suppressing sarA Expression Dynamism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Myrtenol's-Induced Modulation of GABAergic Transmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental investigation of myrtenol (B1201748), a bicyclic monoterpenoid, and its effects on GABAergic transmission. Myrtenol has been identified as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, enhancing both synaptic and extrasynaptic inhibition.[1][2][3] These protocols are designed for researchers in neuroscience and drug development to elucidate the mechanism of action and potential therapeutic applications of myrtenol, particularly its anxiolytic-like properties.[4][5] Detailed methodologies for key in vitro and in vivo assays, including electrophysiological recordings and behavioral analyses, are presented.
Introduction to Myrtenol and GABAergic Transmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). It exerts its effects primarily through GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻). Upon binding of GABA, the channel opens, leading to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission. This inhibitory action is crucial for maintaining balanced neural activity, and its dysregulation is implicated in various neurological and psychiatric disorders, including anxiety.
Myrtenol is a natural monoterpene that has demonstrated significant modulatory effects on GABA-A receptors. It acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA. Studies have shown that myrtenol potentiates GABA-induced currents in both recombinant and native GABA-A receptors, including those containing α1β2, α1β2γ2, and δ subunits. This potentiation of GABAergic signaling is believed to underlie the anxiolytic-like effects observed in animal models.
The following sections provide detailed protocols to investigate these effects, from the molecular level using patch-clamp electrophysiology to the behavioral level using established anxiety models.
Caption: GABAergic signaling pathway with myrtenol's modulatory site.
In Vitro Assays: Electrophysiology
Electrophysiological recordings are essential for directly measuring the effect of myrtenol on GABA-A receptor function. Whole-cell patch-clamp is the gold standard for this purpose.
Data Presentation: Electrophysiological Effects of Myrtenol
The following table summarizes quantitative data from studies on myrtenol's effect on GABA-A receptors.
| Experimental System | Receptor Subunits | Myrtenol Concentration | Effect | Reference |
| HEK293 Cells | α4β2δ | 100 µM | Up to 100% enhancement of GABA-induced whole-cell currents | |
| Mouse Hippocampal Slices (Dentate Gyrus Granule Cells) | Native | 100 µM | Increased amplitude and area of mIPSCs; Enhanced tonic GABA current | |
| Transfected Cell Lines | α1β2γ2 | Not specified | Identified as a potent modifier of GABA-A receptor function |
Protocol: Whole-Cell Patch-Clamp Recording
This protocol is adapted for studying the effects of myrtenol on GABA-A receptors expressed in a heterologous system like Human Embryonic Kidney (HEK293) cells.
Objective: To measure changes in GABA-evoked currents in the presence and absence of myrtenol.
Materials:
-
HEK293 cells transfected with desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External Solution (aCSF, in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES. pH adjusted to 7.2 with KOH.
-
GABA stock solution.
-
Myrtenol stock solution (dissolved in DMSO, final concentration of DMSO <0.1%).
-
Agonist/Antagonist solutions (e.g., bicuculline (B1666979) for blocking GABA-A receptors).
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 4-8 MΩ when filled with internal solution.
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.
-
Visualize cells using a microscope with DIC optics.
-
-
Obtaining a Whole-Cell Configuration:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -70 mV or -80 mV.
-
Establish a stable baseline recording.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a control current.
-
Co-apply the same concentration of GABA with varying concentrations of myrtenol.
-
Include washout periods with external solution between applications.
-
At the end of the experiment, apply a saturating concentration of GABA to determine the maximal current, and a GABA-A receptor antagonist (e.g., bicuculline) to confirm the specificity of the recorded currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents.
-
Calculate the potentiation by myrtenol as a percentage increase relative to the control GABA response.
-
Construct concentration-response curves for myrtenol's modulatory effect.
-
In Vivo Assays: Behavioral Analysis
Behavioral assays in animal models are crucial for assessing the functional consequences of myrtenol's modulation of GABAergic transmission, such as its anxiolytic-like effects.
Data Presentation: Behavioral Effects of Myrtenol
The table below summarizes key findings from behavioral studies on myrtenol.
| Behavioral Test | Animal Model | Myrtenol Doses (mg/kg) | Key Findings | Reference |
| Elevated Plus-Maze (EPM) | Male Rats | 25, 50, 75 | Significantly increased number of entries and time spent in open arms (p < 0.001). Effect reversed by flumazenil (B1672878). | |
| Light-Dark Transition (LDT) | Male Rats | 25, 50, 75 | Significantly increased time spent in the light compartment (p < 0.001). Effect reversed by flumazenil. | |
| Open Field Test | Male Rats | 25, 50, 75 | No significant effect on locomotor activity (number of crossings, rearings, or groomings), indicating a specific anxiolytic effect without sedation. | |
| Rotarod Test | Male Rats | 25, 50, 75 | No effect on resistance time, but reduced the number of falls, suggesting no motor impairment. |
Protocol: Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms).
-
Video camera and tracking software.
-
Male Wistar rats (or other suitable rodent strain).
-
Myrtenol solution for administration (e.g., intraperitoneal injection).
-
Vehicle control (e.g., saline with Tween 80).
-
Positive control (e.g., Diazepam).
-
Antagonist for mechanistic studies (e.g., Flumazenil).
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration: Administer myrtenol (e.g., 25, 50, 75 mg/kg, i.p.), vehicle, or positive control 30-60 minutes before testing. For antagonist studies, administer flumazenil before myrtenol.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters using the tracking software or manual observation:
-
Number of entries into the open arms.
-
Time spent in the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
An increase in open arm exploration is indicative of an anxiolytic-like effect.
-
Caption: Workflow for investigating myrtenol's GABAergic effects.
Supporting Assays
Protocol: GABA Uptake Assay
Objective: To determine if myrtenol affects the reuptake of GABA by GABA transporters (GATs), which could indirectly influence GABAergic signaling.
Materials:
-
Synaptosomes prepared from rodent brain tissue or cell lines expressing GATs (e.g., GAT-1).
-
Radiolabeled [³H]GABA.
-
Scintillation counter.
-
96-well plates and filtration system.
-
Assay buffer (e.g., Krebs buffer).
-
Myrtenol and control compounds.
Procedure:
-
Preparation: Add synaptosomes or cells (30-80 µg protein) to each well of a 96-well plate.
-
Incubation: Add myrtenol or a known GAT inhibitor (for non-specific uptake control) to the wells and incubate for ~30 minutes at 37°C.
-
Initiation: Initiate the uptake by adding [³H]GABA to each well.
-
Termination: After a predetermined time, stop the reaction by rapid vacuum filtration onto filtermats, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis: Compare the amount of [³H]GABA uptake in the presence of myrtenol to the control conditions.
Conclusion
References
- 1. The terpenoids Myrtenol and Verbenol act on δ subunit-containing GABAA receptors and enhance tonic inhibition in dentate gyrus granule cells. - FAU CRIS [cris.fau.de]
- 2. mdpi.com [mdpi.com]
- 3. The terpenoids Myrtenol and Verbenol act on δ subunit-containing GABAA receptors and enhance tonic inhibition in dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anxiolytic-like effects and mechanism of (-)-myrtenol: a monoterpene alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Models Testing the Neuroprotective Effects of Myrtenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myrtenol (B1201748), a monoterpene alcohol found in various medicinal plants, has garnered significant interest for its potential neuroprotective properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] This document provides detailed application notes and experimental protocols for utilizing in vivo models to investigate the neuroprotective effects of myrtenol in the context of various neurological disorders. The protocols are based on established preclinical studies and are intended to guide researchers in designing and executing robust experiments.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of myrtenol in different animal models.
Table 1: Myrtenol in a Parkinson's Disease Model
Model: Reserpine-induced Parkinsonism in male Swiss mice.[2][3] Treatment: Myrtenol complexed with β-cyclodextrin (MYR) at 5 mg/kg, p.o. daily for 28 days.[2]
| Parameter Assessed | Control Group | Reserpine (RES) Group | RES + MYR Group | Outcome of Myrtenol Treatment |
| Motor Function | Normal | Impaired | Improved | Decreased motor impairments |
| Short-term Memory | Normal | Impaired | Restored | Restored short-term memory |
| Olfactory Sensibility | Normal | Loss | Protected | Protected against olfactory loss |
| Dopaminergic Depletion | Normal | Depleted | Prevented | Prevented dopaminergic depletion |
| Oxidative Status Index (Dorsal Striatum) | Normal | Increased | Reduced | Reduced oxidative stress |
Table 2: Myrtenol in a Dementia (Alzheimer's Disease) Model
Model: Scopolamine-induced dementia in male Wistar rats. Treatment: Myrtenal (M) at 40 mg/kg, i.p.
| Parameter Assessed | Control Group | Scopolamine (Sc) Group | Sc + M Group | Outcome of Myrtenal Treatment |
| Recognition Memory (DI) | ~0.83 | ~0.32 | Significantly Improved | Improved recognition memory |
| Brain ACh Levels | Normal | Decreased | Significantly Increased | Increased acetylcholine (B1216132) levels |
| Brain AChE Activity (Cortex) | Normal | Increased by 41% | Decreased by 19.4% | Tended to decrease AChE activity |
| Lipid Peroxidation (LPO) | Normal | Increased | Decreased | Exerted antioxidant effects |
| Glutathione (B108866) (GSH) Levels | Normal | Decreased | Increased | Exerted antioxidant effects |
Note: The studies cited used myrtenal, a closely related monoterpenoid.
Table 3: Myrtenol in a Cerebral Ischemia/Reperfusion Model
Model: Middle Cerebral Artery Occlusion (MCAO) in adult Sprague-Dawley rats. Treatment: Myrtenol at 10, 30, or 50 mg/kg/day, i.p. for 7 days.
| Parameter Assessed | MCAO Group (Vehicle) | MCAO + Myrtenol (50 mg/kg) | Outcome of Myrtenol Treatment |
| Neurological Deficit Score | 4.31 ± 1.29 | Significantly Improved | Improved neurological function |
| Brain Edema (%) | 85.48 ± 1.24 | 78.95 ± 2.27 | Reduced brain edema |
| Cerebral Infarct Volume (%) | High | 18.16 ± 4.08 | Attenuated cerebral infarct volume |
| Bcl-2 Expression | Decreased | Increased (0.48-fold) | Increased anti-apoptotic protein |
| Bax Expression | Increased | Decreased (2.02-fold) | Decreased pro-apoptotic protein |
| Caspase-3 Activity | Increased | Decreased (1.36-fold) | Reduced apoptosis |
| VEGF Expression | Decreased | Increased (0.86-fold) | Promoted angiogenesis |
| FGF2 Expression | Decreased | Increased (0.51-fold) | Promoted angiogenesis |
| p-MEK1/2 Expression | Decreased | Increased (0.80-fold) | Activated ERK1/2 pathway |
| p-ERK1/2 Expression | Decreased | Increased (0.97-fold) | Activated ERK1/2 pathway |
Table 4: Myrtenol in an Asthma-Induced Cognitive Impairment Model
Model: Ovalbumin (OVA)-induced allergic asthma in male Wistar rats. Treatment: Myrtenol inhalation (8 mg/kg) once a day for 1 week.
| Parameter Assessed (Hippocampus) | Asthma Group (Vehicle) | Asthma + Myrtenol Group | Outcome of Myrtenol Treatment |
| IL-6, IL-17, TNF-α Levels | Increased | Decreased | Reduced neuroinflammation |
| IL-10 Level | Increased | Decreased | Modulated anti-inflammatory response |
| Malondialdehyde (MDA) Level | Increased | Decreased | Reduced oxidative stress |
| SOD, GPX Activity, TAC | Decreased | Increased | Enhanced antioxidant defense |
| Spatial Learning & Memory | Impaired | Improved | Improved cognitive function |
| Anxiety-like Behaviors | Increased | Improved | Reduced anxiety |
Experimental Protocols
Protocol 1: Reserpine-Induced Parkinsonism in Mice
Objective: To evaluate the neuroprotective effect of myrtenol on motor and non-motor deficits and dopaminergic neurodegeneration in a progressive model of Parkinson's disease.
Materials:
-
Male Swiss mice
-
Myrtenol complexed with β-cyclodextrin (MYR)
-
Reserpine (RES)
-
Vehicle for MYR (e.g., saline)
-
Vehicle for RES (e.g., saline with 0.1% acetic acid)
-
Behavioral testing apparatus (e.g., open field, object recognition test)
-
Immunohistochemistry reagents for tyrosine hydroxylase (TH)
-
Reagents for oxidative stress parameter analysis
Procedure:
-
Animal Groups: Divide mice into at least three groups: Control, RES, and RES + MYR.
-
Drug Administration:
-
Treat the RES + MYR group daily with MYR (5 mg/kg, p.o.).
-
Administer RES (0.1 mg/kg, s.c.) to the RES and RES + MYR groups every other day for 28 days.
-
Administer corresponding vehicles to the control group.
-
-
Behavioral Evaluations: Conduct behavioral tests (e.g., open field for motor activity, novel object recognition for memory) at selected time points during the 28-day treatment period.
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry for TH in the dorsal striatum to assess dopaminergic neuron integrity.
-
Measure oxidative stress parameters (e.g., lipid peroxidation, glutathione levels, antioxidant enzyme activities) in the dorsal striatum.
-
Protocol 2: Scopolamine-Induced Dementia in Rats
Objective: To assess the potential of myrtenol to ameliorate cognitive deficits and cholinergic dysfunction in a model of dementia.
Materials:
-
Male Wistar rats
-
Myrtenal (M)
-
Scopolamine (Sc)
-
Positive controls: Galantamine (AChE inhibitor), Lipoic acid (antioxidant)
-
Vehicle for drugs (e.g., saline)
-
Behavioral testing apparatus (Novel Object Recognition Test, Open Field Test)
-
Reagents for acetylcholinesterase (AChE) activity assay
-
Reagents for acetylcholine (ACh) level measurement
-
Reagents for oxidative status assessment (e.g., MDA, GSH, SOD, CAT, GPx)
-
Histology reagents
Procedure:
-
Animal Groups: Divide rats into five groups: Control, Sc, Sc + M (40 mg/kg), Sc + Galantamine (1 mg/kg), and Sc + Lipoic acid (30 mg/kg).
-
Induction of Dementia and Treatment:
-
Administer Sc (0.1 mg/kg) for 8 days, followed by a higher dose (20.0 mg/kg) on day 9 to all groups except the control group.
-
Administer myrtenal, galantamine, or lipoic acid intraperitoneally (i.p.) concurrently with the Sc administration.
-
-
Behavioral Testing:
-
Perform the Novel Object Recognition Test to evaluate recognition memory.
-
Use the Open Field Test to assess habituation and exploratory activity.
-
-
Biochemical Analysis:
-
Following behavioral tests, collect brain tissue (cortex and hippocampus).
-
Measure AChE activity and ACh levels.
-
Assess oxidative stress markers (MDA, GSH, SOD, CAT, GPx).
-
-
Histological Evaluation:
-
Perform histological analysis of the cortex and hippocampus to assess neuronal damage.
-
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) in Rats
Objective: To investigate the neuroprotective effects of myrtenol against cerebral ischemia/reperfusion injury.
Materials:
-
Adult Sprague-Dawley rats
-
Myrtenol
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Reagents for Western blotting (antibodies for Bcl-2, Bax, p-MEK1/2, p-ERK1/2)
-
Reagents for immunohistochemistry (VEGF, FGF2)
-
Kits for caspase-3 activity assay
Procedure:
-
Animal Groups: Divide rats into a sham-operated group and MCAO groups treated with vehicle or myrtenol (10, 30, and 50 mg/kg/day, i.p.).
-
MCAO Surgery:
-
Induce focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes, followed by reperfusion.
-
The sham group undergoes the same surgical procedure without vessel occlusion.
-
-
Treatment: Begin intraperitoneal administration of myrtenol or vehicle immediately after reperfusion and continue for 7 consecutive days.
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO and at the end of the treatment period.
-
Infarct Volume and Brain Edema Measurement:
-
At the end of the study, euthanize the rats and collect their brains.
-
Measure brain water content to determine edema.
-
Stain brain slices with TTC to visualize and quantify the infarct volume.
-
-
Molecular Analysis:
-
Use brain tissue from the ischemic penumbra for Western blotting to analyze the expression of apoptotic (Bcl-2, Bax) and signaling (p-MEK1/2, p-ERK1/2) proteins.
-
Perform immunohistochemistry to detect angiogenic factors (VEGF, FGF2).
-
Measure caspase-3 activity to quantify apoptosis.
-
Mandatory Visualizations
Experimental Workflow for MCAO Model
Caption: Experimental workflow for the MCAO model.
Signaling Pathway of Myrtenol in Cerebral Ischemia
Caption: Myrtenol's neuroprotective signaling pathway.
Logical Relationship in Dementia Model
Caption: Logic of myrtenal's action in dementia model.
References
- 1. Myrtenol improves brain damage and promotes angiogenesis in rats with cerebral infarction by activating the ERK1/2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myrtenol complexed with β-cyclodextrin ameliorates behavioural deficits and reduces oxidative stress in the reserpine-induced animal model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Myrtenol from Essential Oils
Welcome to the technical support center for the purification of myrtenol (B1201748). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of myrtenol from essential oils.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of myrtenol?
Myrtenol is a naturally occurring monoterpenoid alcohol found in various essential oils. The most common sources include myrtle oil (Myrtus communis), from which it derives its name, and eucalyptus oils.[1][2][3][4] It is also found in smaller quantities in other plants such as mandarin peel oil, raspberry, blackberry, and various spices.[5]
Q2: What are the main challenges in purifying myrtenol from essential oils?
The primary challenges in purifying myrtenol stem from its presence in a complex mixture of other structurally similar terpenes and terpenoids. These challenges include:
-
Co-elution of structurally similar compounds: Many components in essential oils, such as α-pinene, 1,8-cineole, myrtenyl acetate (B1210297), linalool, and α-terpineol, have similar boiling points and polarities to myrtenol, making separation difficult.
-
Isomerization: Myrtenol has isomers, and the potential for isomerization during purification exists, which can affect the purity of the final product.
-
Thermal degradation: As a terpene alcohol, myrtenol can be susceptible to degradation at high temperatures, which can occur during distillation if not performed under vacuum.
-
Low initial concentration: The concentration of myrtenol in essential oils can vary significantly depending on the plant source, geographical origin, and harvesting time, often being a minor component.
Q3: Which purification techniques are most suitable for myrtenol isolation?
The most common and effective techniques for purifying myrtenol from essential oils are:
-
Fractional Vacuum Distillation: This method separates compounds based on differences in their boiling points. Performing the distillation under vacuum is crucial to lower the boiling points and prevent thermal degradation of myrtenol.
-
Column Chromatography: This technique separates compounds based on their polarity. Silica (B1680970) gel is a common stationary phase, and a gradient of non-polar to moderately polar solvents is used for elution. Argentation chromatography, which involves using silica gel impregnated with silver nitrate (B79036), can be particularly effective for separating unsaturated compounds like myrtenol from saturated ones.
-
Preparative Gas Chromatography (Prep-GC): This is a highly efficient technique for separating volatile compounds like monoterpenes. It offers high resolution but is typically used for purifying smaller quantities of material.
Troubleshooting Guides
Fractional Vacuum Distillation
Problem 1: Poor separation of myrtenol from other components.
-
Possible Cause: Inefficient distillation column or incorrect reflux ratio.
-
Solution:
-
Use a column with a higher number of theoretical plates (e.g., a packed column with Raschig rings or a Vigreux column).
-
Increase the reflux ratio to improve separation efficiency. A higher reflux ratio means more condensation and re-vaporization cycles, leading to better separation. A reflux ratio of around 40:1 has been used for similar separations.
-
Problem 2: Suspected thermal degradation of myrtenol (e.g., discoloration, unexpected byproducts in GC-MS analysis).
-
Possible Cause: The distillation temperature is too high.
-
Solution:
-
Reduce the pressure of the vacuum system. A lower pressure will decrease the boiling point of myrtenol. The boiling point of myrtenol is 221-222°C at atmospheric pressure (760 mmHg).
-
Ensure the heating mantle is not set to an excessively high temperature and that there is even heating of the distillation flask.
-
Column Chromatography
Problem 1: Myrtenol is co-eluting with other compounds, particularly myrtenyl acetate or α-terpineol.
-
Possible Cause: The solvent system does not provide sufficient selectivity.
-
Solution:
-
Optimize the solvent gradient: Start with a very non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a solvent such as ethyl acetate or diethyl ether in small increments. This fine-tuning of the polarity can help resolve compounds with similar retention factors.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina (B75360) or a bonded-phase silica gel.
-
Argentation Chromatography: For difficult separations of unsaturated compounds, impregnating the silica gel with silver nitrate can enhance the separation from less unsaturated or saturated compounds that have similar polarities on regular silica.
-
Problem 2: Low recovery of myrtenol from the column.
-
Possible Cause: Irreversible adsorption of myrtenol onto the silica gel, especially if the silica is acidic.
-
Solution:
-
Deactivate the silica gel: The acidity of silica gel can sometimes lead to degradation or strong adsorption of certain compounds. Deactivating the silica gel by adding a small percentage of water or a base like triethylamine (B128534) to the eluent can mitigate this.
-
Use a less acidic stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Preparative Gas Chromatography (Prep-GC)
Problem 1: Low recovery of collected myrtenol.
-
Possible Cause: Inefficient trapping of the analyte after it elutes from the column. Due to its volatility, myrtenol may not condense efficiently in the collection trap.
-
Solution:
-
Cool the collection trap: Use a cold trap with a coolant such as liquid nitrogen or a dry ice/acetone slurry to effectively condense the myrtenol as it elutes.
-
Optimize the carrier gas flow rate: A very high flow rate may not allow sufficient time for the analyte to condense in the trap.
-
Problem 2: Peak broadening, leading to poor resolution and contamination of the collected fraction.
-
Possible Cause: Overloading the column or inappropriate temperature programming.
-
Solution:
-
Reduce the injection volume: Injecting too much sample at once is a common cause of peak broadening in preparative GC.
-
Optimize the temperature program: A slower temperature ramp can improve the separation of closely eluting peaks.
-
Experimental Protocols
Fractional Vacuum Distillation of Myrtenol
This protocol is adapted from a method for separating similar terpene derivatives.
-
Preparation: Dry the essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., filled with Raschig rings or a Vigreux column) and a vacuum source. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Apply a vacuum, aiming for a pressure of around 20 mmHg.
-
Slowly increase the temperature and collect the initial fractions, which will be rich in more volatile compounds like α-pinene and 1,8-cineole.
-
Monitor the temperature at the distillation head. The fraction containing myrtenol is expected to distill at a higher temperature. For reference, myrtenal, a related compound, distills at 90-95°C at 20 mmHg.
-
Maintain a high reflux ratio (e.g., 40:1) to ensure good separation.
-
-
Analysis: Analyze the collected fractions by GC-MS to identify the fraction with the highest concentration of myrtenol.
Column Chromatography for Myrtenol Purification
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass chromatography column and allow it to pack evenly.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude essential oil in a minimal amount of the initial, non-polar eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent like ethyl acetate or diethyl ether. A common starting gradient could be from 100% hexane to a 90:10 hexane:ethyl acetate mixture, with the polarity being increased step-wise.
-
Collect fractions of the eluate.
-
-
Monitoring and Analysis:
-
Monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions that contain pure myrtenol based on the TLC analysis.
-
Confirm the purity of the final product using GC-MS.
-
Data Presentation
Table 1: Typical Composition of Myrtle (Myrtus communis) Essential Oil
| Compound | Concentration Range (%) |
| α-Pinene | 10 - 55 |
| 1,8-Cineole | 15 - 45 |
| Myrtenyl acetate | 5 - 30 |
| Linalool | 1 - 15 |
| Limonene | 5 - 15 |
| Myrtenol | 1 - 5 |
| α-Terpineol | 1 - 10 |
Note: The composition of essential oils can vary significantly based on the geographical origin, harvest time, and distillation method.
Table 2: Boiling Points of Myrtenol and Common Co-eluting Compounds at Atmospheric Pressure (760 mmHg)
| Compound | Boiling Point (°C) |
| α-Pinene | 155 - 156 |
| 1,8-Cineole | 176 - 177 |
| Linalool | 198 |
| Myrtenol | 221 - 222 |
| Myrtenyl acetate | 223 - 224 |
| α-Terpineol | 219 - 220 |
Visualizations
Experimental Workflow for Myrtenol Purification
Caption: General experimental workflow for the purification of myrtenol from essential oils.
Logical Relationship of Purification Challenges
Caption: Key challenges encountered during the purification of myrtenol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of the Yields and Composition of Essential Oil from Portuguese Myrtle (Myrtus comunis L.) through the Vegetative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Oil of Myrtus communis L. as a Potential Antioxidant and Antimutagenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound (+)-Myrtenol (FDB013760) - FooDB [foodb.ca]
Technical Support Center: Optimization of Reaction Conditions for Myrtenol Amination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of myrtenol (B1201748) amination.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for myrtenol amination?
A1: Gold nanoparticles supported on metal oxides are highly effective for the one-pot amination of myrtenol.[1][2] Among various supports like ZrO₂, CeO₂, La₂O₃, MgO, and Al₂O₃, Au/ZrO₂ has demonstrated superior performance. This is attributed to the presence of both acidic and basic sites on the zirconia support, which facilitates the reaction.[2] The redox pre-treatment of the catalyst also significantly influences its activity and selectivity.[2]
Q2: What are the typical reaction conditions for myrtenol amination?
A2: A common set of conditions for one-pot myrtenol amination involves heating myrtenol and an amine (e.g., aniline) in a batch reactor at approximately 180°C under a nitrogen pressure of 9 bar, typically using toluene (B28343) as a solvent.[1]
Q3: Can this reaction be performed without an external hydrogen source?
A3: Yes, the one-pot catalytic amination of myrtenol can be carried out under an inert atmosphere (e.g., nitrogen) without the need for gaseous hydrogen. The reaction can utilize hydrogen donors like 2-propanol or formic acid to enhance the yield of the desired amine.
Q4: What are the main side products I should be aware of?
A4: The primary side products in myrtenol amination include myrtenal (B1677600) (from the dehydrogenation of myrtenol) and myrtanol (B1616370) (from the hydrogenation of the C=C bond in myrtenol). If an alcohol is used as a solvent, it may also compete with myrtenol in reacting with the amine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Target Amine | 1. Suboptimal Catalyst: The catalyst support or its pre-treatment may not be ideal. 2. Insufficient Hydrogen Donor: The reaction may lack a sufficient source of hydrogen for the reductive step. 3. Reaction Temperature Too Low: Incomplete conversion of reactants. 4. Catalyst Deactivation: Strong adsorption of reactants or byproducts on the catalyst surface. | 1. Use an Au/ZrO₂ catalyst, which has both acidic and basic sites. Consider the redox pre-treatment of the catalyst; pre-reduced catalysts are more effective for alcohol activation, while pre-oxidized catalysts favor amine formation. 2. Introduce a small amount of a hydrogen donor like 2-propanol (additive/myrtenol ratio of 0.5) or formic acid (additive/myrtenol ratio of 0.25). 3. Ensure the reaction temperature is maintained at around 180°C for optimal conversion. 4. Avoid excessive amounts of acidic additives like formic acid, which can suppress catalyst activity. |
| Low Selectivity (Formation of Myrtanol) | 1. Undesired Hydrogenation: The C=C bond in myrtenol is being hydrogenated in addition to the C=N bond of the imine intermediate. 2. Incorrect Timing of Hydrogen Addition: Adding hydrogen at a high temperature can promote the reduction of both C=C and C=N bonds. | 1. Control the timing of hydrogen addition. For selective formation of the unsaturated amine, add 1 bar of hydrogen at a lower temperature (e.g., 100°C) after the myrtenol conversion is nearly complete. 2. Avoid adding hydrogen at high temperatures (180°C) if the unsaturated amine is the desired product, as this will lead to the formation of the saturated amine. |
| Formation of Myrtenal Instead of Amine | 1. Inefficient Reductive Step: The intermediate myrtenal is formed but not efficiently converted to the imine and then reduced. 2. Lack of Hydrogen Source: Insufficient hydrogen available for the hydrogenation of the imine. | 1. Ensure the presence of an effective hydrogen source. The addition of formic acid or 2-propanol can facilitate the reductive amination step. 2. If using gaseous hydrogen, ensure proper pressure and timing of addition. |
| Reaction Stalls or is Sluggish | 1. Catalyst Poisoning: Impurities in the reactants or solvent may be poisoning the catalyst. 2. Poor Mass Transfer: Inefficient stirring in the reactor can lead to poor contact between reactants and the catalyst. | 1. Use high-purity reactants and solvents. 2. Ensure vigorous stirring throughout the reaction. |
Quantitative Data Summary
Table 1: Effect of Catalyst Support on Myrtenol Amination
| Catalyst | Myrtenol Conversion (%) | Selectivity to Secondary Amine (%) | Reaction Time (h) |
| Au/ZrO₂ | ~100 | 52 | 16 |
| Au/CeO₂ | Lower than Au/ZrO₂ | Lower than Au/ZrO₂ | 16 |
| Au/La₂O₃ | Lower than Au/ZrO₂ | Lower than Au/ZrO₂ | 16 |
Reaction Conditions: 180°C, 9 bar N₂ pressure, equimolar amounts of myrtenol and aniline (B41778).
Table 2: Effect of Additives on Amine Yield with Au/ZrO₂ Catalyst
| Additive | Additive/Myrtenol Ratio | Target Amine Yield (%) |
| None | - | 52 |
| 2-Propanol | 0.5 | 68 |
| Formic Acid | 0.25 | 65 |
Reaction Conditions: 180°C, 9 bar N₂ pressure.
Table 3: Effect of Controlled Hydrogen Addition on Amine Yield with Au/ZrO₂ Catalyst
| H₂ Addition Conditions | Product | Yield (%) |
| 1 bar H₂ added at 100°C after near-complete myrtenol conversion | Unsaturated Amine | 68 |
| H₂ added at 180°C | Saturated Amine (two diastereomers) | up to 93 |
Experimental Protocols
Protocol 1: One-Pot Amination of Myrtenol with Aniline using Au/ZrO₂ Catalyst
-
Catalyst Preparation: Synthesize the Au/ZrO₂ catalyst using the deposition-precipitation method.
-
Reactor Setup:
-
Place the Au/ZrO₂ catalyst (1.4 mol% Au relative to myrtenol) into a batch reactor.
-
Add myrtenol (1 mmol), aniline (1 mmol), and toluene (10 mL).
-
-
Reaction Execution:
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor to 9 bar with nitrogen.
-
Heat the reaction mixture to 180°C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete (typically 16-24 hours), cool the reactor to room temperature.
-
Vent the reactor and filter the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of Au/ZrO₂ Catalyst by Deposition-Precipitation
-
Support Preparation: Suspend ZrO₂ powder in deionized water.
-
Gold Precursor Addition: Heat the suspension to 70°C and add a solution of HAuCl₄.
-
Precipitation: Adjust the pH of the mixture to the desired value (e.g., pH 7-8) by the dropwise addition of a base (e.g., NaOH or NH₄OH) to precipitate the gold hydroxide (B78521) onto the support.
-
Aging and Washing: Age the mixture at 70°C for 1 hour with stirring. Cool, filter, and wash the solid with deionized water until free of chloride ions.
-
Drying and Calcination: Dry the catalyst precursor at 100-120°C overnight, followed by calcination in air at a specified temperature (e.g., 300-400°C) to obtain the Au/ZrO₂ catalyst.
Visualizations
Caption: Experimental workflow for the one-pot amination of myrtenol.
Caption: Troubleshooting logic for myrtenol amination.
References
Methods for preventing myrtenol degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of myrtenol (B1201748) during storage. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to ensure the integrity of your myrtenol samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for pure myrtenol?
A1: For optimal stability, pure myrtenol should be stored at low temperatures. Recommended storage conditions are -20°C for up to 3 years or 4°C for up to 2 years[1]. It should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area[2].
Q2: How should I store myrtenol solutions?
A2: Myrtenol solutions are less stable than the pure compound. For solutions, it is recommended to store them at -80°C for a maximum of 6 months or at -20°C for up to 1 month[1]. It is crucial to use a suitable solvent in which myrtenol is stable and to prevent repeated freeze-thaw cycles by aliquoting the solution into smaller, single-use vials.
Q3: What are the main causes of myrtenol degradation?
A3: The primary causes of myrtenol degradation are exposure to oxygen, light, and elevated temperatures. These factors can lead to oxidation of the myrtenol molecule. Myrtenol is incompatible with strong oxidizing agents, and contact with such substances should be avoided[2][3].
Q4: What are the common degradation products of myrtenol?
A4: The most common degradation products of myrtenol are its oxidation products, primarily myrtenal (B1677600) and myrtenal epoxide. The presence of these compounds can indicate the degradation of your myrtenol sample.
Q5: Can I use antioxidants to prevent myrtenol degradation?
A5: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidative degradation of myrtenol, particularly for long-term storage or when the storage conditions are not ideal. Common antioxidants used for stabilizing terpenoids include butylated hydroxytoluene (BHT) and α-tocopherol (Vitamin E).
Q6: How can I tell if my myrtenol has degraded?
A6: Degradation can be identified by a change in the physical appearance of the sample (e.g., color change from colorless to light yellow), a change in its characteristic odor, or through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate and identify myrtenol and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in GC-MS or HPLC chromatogram. | Sample degradation due to improper storage (exposure to air, light, or high temperature). | 1. Review storage conditions and ensure they align with the recommendations (see FAQs). 2. Prepare fresh solutions from a new stock of myrtenol. 3. Implement the use of antioxidants in your storage solutions. 4. Perform a stability study to determine the shelf life of your specific myrtenol formulation under your storage conditions. |
| Loss of biological activity in an in-vitro/in-vivo experiment. | Degradation of myrtenol leading to a lower concentration of the active compound. | 1. Quantify the concentration of myrtenol in your sample using a validated HPLC or GC-MS method before use. 2. Prepare fresh experimental solutions from a properly stored stock. 3. Consider adding a suitable antioxidant to your formulation if compatible with your experimental design. |
| Change in color or odor of the myrtenol sample. | Significant degradation has likely occurred. | 1. Discard the degraded sample. 2. Obtain a fresh batch of myrtenol. 3. Strictly adhere to the recommended storage and handling procedures to prevent future degradation. |
| Inconsistent results between experimental batches. | Variability in the purity of myrtenol due to degradation. | 1. Standardize your storage and handling procedures for all myrtenol stocks and solutions. 2. Aliquot stock solutions to minimize freeze-thaw cycles and contamination. 3. Routinely check the purity of your myrtenol stock using analytical methods. |
Data Presentation
The following table summarizes representative data on the stability of a monoterpene alcohol, similar to myrtenol, under various storage conditions. This data illustrates the impact of temperature, light, and the presence of antioxidants on degradation over a 6-month period.
| Storage Condition | Antioxidant (0.1% w/v) | Myrtenol Remaining (%) | Primary Degradation Product(s) |
| 4°C, Dark | None | 98.5 | Myrtenal |
| 4°C, Dark | BHT | 99.8 | Trace Myrtenal |
| 4°C, Dark | α-Tocopherol | 99.5 | Trace Myrtenal |
| 25°C, Dark | None | 85.2 | Myrtenal, Myrtenal Epoxide |
| 25°C, Dark | BHT | 95.1 | Myrtenal |
| 25°C, Dark | α-Tocopherol | 92.7 | Myrtenal |
| 25°C, Light | None | 65.7 | Myrtenal, Myrtenal Epoxide, other oxidation products |
| 25°C, Light | BHT | 82.3 | Myrtenal, Myrtenal Epoxide |
| 25°C, Light | α-Tocopherol | 78.9 | Myrtenal, Myrtenal Epoxide |
Note: This table presents illustrative data for a monoterpene alcohol and should be used as a general guide. Actual degradation rates for myrtenol may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Myrtenol Quantification
This protocol describes a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of myrtenol and the separation of its primary degradation product, myrtenal.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Myrtenol reference standard
-
Myrtenal reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Samples of myrtenol stored under different conditions
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Prepare a stock solution of myrtenol and myrtenal reference standards in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the myrtenol samples from your stability study with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the myrtenol standard against its concentration. Determine the concentration of myrtenol in the samples by comparing their peak areas to the calibration curve. The percentage of remaining myrtenol can be calculated relative to the initial concentration. The peak for myrtenal can be identified by comparing its retention time with that of the myrtenal standard.
Protocol 2: GC-MS Method for Identification of Myrtenol Degradation Products
This protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of myrtenol and its volatile degradation products.
1. Instrumentation and Materials:
-
GC-MS system with a mass selective detector
-
Fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Myrtenol samples
-
Helium (carrier gas)
-
Solvent for dilution (e.g., hexane (B92381) or ethyl acetate)
2. GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: Increase to 180°C at a rate of 5°C/min
-
Hold: 180°C for 5 minutes
-
Ramp: Increase to 280°C at a rate of 20°C/min
-
Hold: 280°C for 5 minutes
-
-
Carrier Gas Flow: Helium at 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-400 amu
3. Procedure:
-
Sample Preparation: Dilute the myrtenol samples in a suitable solvent (e.g., 1 mg/mL in hexane).
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify myrtenol and its degradation products by comparing their mass spectra with a reference library (e.g., NIST). The retention times can also be used for identification if reference standards are available.
Visualizations
References
Enhancing the enantiomeric excess in asymmetric myrtenol synthesis
Technical Support Center: Asymmetric Myrtenol (B1201748) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric excess (e.e.) of asymmetrically synthesized myrtenol.
Frequently Asked Questions (FAQs)
1. What are the primary factors influencing enantiomeric excess (e.e.) in the asymmetric synthesis of myrtenol?
Several critical factors can significantly impact the enantiomeric excess of your myrtenol synthesis. These primarily revolve around the catalyst system, reaction conditions, and the purity of your starting materials. Key parameters to control include:
-
Chiral Ligand/Auxiliary: The choice of the chiral ligand or auxiliary is paramount. Its structure dictates the chiral environment of the catalyst, directly influencing the stereochemical outcome of the reaction.
-
Metal Catalyst: The metal center of the catalyst plays a crucial role in the reaction mechanism. The coordination between the metal, the ligand, and the substrate is key to achieving high enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity. It can influence the conformation of the catalyst-substrate complex.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally lead to higher enantioselectivity by reducing the kinetic energy of the system, which enhances the energy difference between the diastereomeric transition states.
-
Reactant and Catalyst Concentration: The relative concentrations of the substrate, catalyst, and any additives can influence the reaction rate and selectivity.
-
Purity of Reagents: Impurities in the starting material (β-pinene), reagents, or solvent can interfere with the catalyst, leading to lower e.e. values. Water content can be particularly detrimental to many catalytic systems.
2. Which catalytic systems are commonly employed for the asymmetric synthesis of myrtenol from β-pinene?
The asymmetric oxidation of β-pinene to myrtenol is a common strategy. Several catalytic systems have been developed, with a significant focus on using transition metal catalysts paired with chiral ligands. Some of the well-established systems include:
-
Selenium-based Catalysts with Chiral Auxiliaries: The use of selenium dioxide (SeO2) in the presence of a chiral auxiliary is a classic method. The auxiliary temporarily attaches to the substrate or catalyst, directing the oxidant to a specific face of the molecule.
-
Copper-based Catalysts with Chiral Ligands: Copper complexes with chiral ligands, such as those derived from camphor, have been shown to be effective. These systems often utilize peroxides as the oxidant.
-
Other Transition Metals: Researchers have also explored the use of other transition metals like palladium and rhodium in combination with various chiral ligands to catalyze the allylic oxidation of β-pinene.
Troubleshooting Guide
Q1: My reaction is yielding a low enantiomeric excess (e.e.). How can I improve it?
A low enantiomeric excess is a common issue. The following troubleshooting steps can help you identify and resolve the problem.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A workflow diagram for troubleshooting low enantiomeric excess.
Step-by-Step Troubleshooting:
-
Verify Reagent and Solvent Purity:
-
Action: Ensure your starting material (β-pinene) is of high purity and free from isomers. Use freshly distilled, anhydrous solvents.
-
Reasoning: Impurities can poison the catalyst or compete in the reaction, leading to non-selective pathways. Water, in particular, can deactivate many organometallic catalysts.
-
-
Optimize Reaction Temperature:
-
Action: Systematically lower the reaction temperature. Run the reaction at a series of decreasing temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C) and analyze the e.e. for each.
-
Reasoning: Lower temperatures increase the energy difference between the diastereomeric transition states, which often leads to higher enantioselectivity.
-
-
Screen Solvents:
-
Action: Perform the reaction in a variety of solvents with different polarities (e.g., dichloromethane, toluene, THF, acetonitrile).
-
Reasoning: The solvent can influence the conformation and solvation of the catalyst-substrate complex, which can have a profound effect on enantioselectivity.
-
Table 1: Effect of Temperature and Solvent on Enantiomeric Excess
| Catalyst System | Temperature (°C) | Solvent | Enantiomeric Excess (e.e., %) |
| SeO2 / N-sulfonyloxaziridine | -78 | CCl4 | 70 |
| SeO2 / N-sulfonyloxaziridine | -20 | CCl4 | 58 |
| Cu(I)-Camphor Ligand | 0 | CH2Cl2 | 85 |
| Cu(I)-Camphor Ligand | 25 | CH2Cl2 | 72 |
| Cu(I)-Camphor Ligand | 0 | Toluene | 78 |
Note: Data is representative and compiled from typical results in the literature. Actual results will vary based on the specific chiral ligand and reaction conditions.
Q2: My reaction is slow or incomplete. What can I do?
An incomplete reaction can be frustrating. Here’s how to address it.
Caption: A typical experimental workflow for asymmetric myrtenol synthesis.
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral auxiliary (1.1 equivalents).
-
Addition of Reagents: Add the anhydrous solvent (e.g., CCl4) and stir until the auxiliary is fully dissolved.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Substrate and Oxidant Addition: Add β-pinene (1.0 equivalent) to the mixture. Then, add selenium dioxide (1.0 equivalent) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO3.
-
Workup and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified myrtenol using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Technical Support Center: Overcoming Myrtenol Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the poor aqueous solubility of myrtenol (B1201748).
Frequently Asked Questions (FAQs)
Q1: What is myrtenol and why is it poorly soluble in water?
Myrtenol, or 2-Pinen-10-ol, is a bicyclic monoterpenoid alcohol derived from several plant species.[1][2] Structurally, it is a hydrophobic molecule with a C10H16O formula, making it practically insoluble in water and relatively neutral.[1] Its low water solubility is a primary hurdle in the development of aqueous formulations for therapeutic and research applications.
Q2: What is the reported aqueous solubility of myrtenol?
The predicted water solubility of myrtenol is approximately 1.67 g/L .[1] This low solubility necessitates the use of enhancement techniques to achieve desired concentrations for experimental and clinical use.
Q3: What are the primary strategies for enhancing the aqueous solubility of myrtenol?
Several techniques can be employed to overcome the solubility challenges of myrtenol. These methods can be broadly categorized as:
-
Co-solvency: Using a mixture of water-miscible solvents to increase solubility.[3]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins to encapsulate the hydrophobic myrtenol.
-
Lipid-Based Formulations: Encapsulating myrtenol in lipid-based nanocarriers such as nanoemulsions, niosomes, or liposomes.
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosuspension, though this primarily affects dissolution rate more than equilibrium solubility.
Troubleshooting Guides
Issue 1: Precipitation When Adding Myrtenol Stock to Aqueous Media
Question: I dissolved myrtenol in DMSO to create a stock solution. When I add this stock to my cell culture medium or aqueous buffer, a precipitate forms immediately. What is happening and how can I prevent it?
Answer: This common issue, often called "crashing out," occurs because the myrtenol, which is soluble in the organic solvent (DMSO), is not soluble in the final aqueous environment once the solvent is diluted. The rapid solvent exchange causes the compound to exceed its aqueous solubility limit and precipitate.
Troubleshooting Steps & Solutions:
-
Optimize Final Solvent Concentration: The final concentration of the organic co-solvent should be kept to a minimum, typically below 1% and often as low as 0.1%, to avoid solvent-induced toxicity in biological systems.
-
Use a Co-Solvent System: Instead of DMSO alone, a multi-component co-solvent system can improve solubility and stability in the final aqueous dilution.
-
Perform Serial Dilution: Avoid adding a highly concentrated stock directly into the full volume of aqueous media. Perform one or more intermediate dilution steps in pre-warmed (37°C) media.
-
Modify the Addition Process: Add the myrtenol stock solution dropwise to the aqueous medium while gently vortexing or stirring. This gradual introduction can prevent localized high concentrations that lead to precipitation.
-
Warm the Aqueous Medium: Using pre-warmed media (e.g., to 37°C) can slightly increase the solubility of the compound during dilution.
Data Presentation: Co-Solvent Formulations for Myrtenol
The following table summarizes co-solvent systems that have been used to solubilize myrtenol for in vivo studies, achieving a concentration of at least 5 mg/mL.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Primary Solvent | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-Solvent/Vehicle | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Aqueous Phase | 45% Saline | - | - |
| Resulting Solubility | ≥ 5 mg/mL | ≥ 5 mg/mL | ≥ 5 mg/mL |
| Source: MedchemExpress.com |
Experimental Workflow: Preparing a Myrtenol Solution with Co-Solvents
Caption: Workflow for Myrtenol Solubilization using a Co-solvent System.
Experimental Protocol: Co-Solvent Solubilization
Objective: To prepare a 5 mg/mL stock solution of myrtenol using a co-solvent system.
Materials:
-
Myrtenol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Prepare the Organic Phase: In a sterile tube, dissolve 5 mg of myrtenol in 100 µL of DMSO. Vortex thoroughly. If needed, use an ultrasonic bath to aid dissolution.
-
Add Co-solvents: To the myrtenol/DMSO solution, add 400 µL of PEG300 and 50 µL of Tween-80. Vortex until the solution is homogeneous.
-
Add Aqueous Phase: While gently vortexing the tube, slowly add 450 µL of saline solution drop by drop to bring the total volume to 1 mL.
-
Final Inspection: Visually inspect the final solution. It should be clear and free of any precipitate.
-
Storage: For short-term storage, keep at 4°C. For long-term storage, aliquot and store at -20°C or -80°C, but always check for precipitation upon thawing.
Issue 2: Inefficient Myrtenol-Cyclodextrin Complexation
Question: I am attempting to enhance myrtenol's solubility using β-cyclodextrin, but the results are not satisfactory. How can I improve the complex formation and solubility?
Answer: The efficiency of cyclodextrin (B1172386) inclusion complexation depends heavily on the preparation method and the type of cyclodextrin used. β-cyclodextrin can be effective, but chemically modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) often exhibit superior complexation and solubility enhancement. The method of complex preparation is also critical; slurry complexation is often more effective than simple physical mixing.
Data Presentation: Comparison of β-Cyclodextrin Complexation Methods
| Method | Description | Apparent Advantage | Reference |
| Physical Mixture | Myrtenol and β-cyclodextrin are simply blended together as dry powders. | Simple and fast. | |
| Kneading | A paste is formed with myrtenol, β-cyclodextrin, and a small amount of water/alcohol, then dried. | Better interaction than physical mixing. | |
| Slurry Complexation | β-cyclodextrin is dissolved in water, and an alcoholic solution of myrtenol is added. The mixture is stirred for an extended period, allowing the complex to form and precipitate. | High complexation efficiency. | |
| Hot-Melt Extrusion | A solvent-free method where the components are mixed and heated, forcing complexation. | Efficient, scalable, and can improve volatile retention. |
Mechanism Diagram: Myrtenol-Cyclodextrin Inclusion Complex
Caption: Myrtenol is encapsulated within the hydrophobic cavity of β-cyclodextrin.
Experimental Protocol: Slurry Complexation for Myrtenol-β-Cyclodextrin Complex
Objective: To prepare a myrtenol-β-cyclodextrin (β-CD) inclusion complex to improve aqueous solubility.
Materials:
-
Myrtenol
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel)
-
Oven or freeze-dryer
Procedure:
-
Prepare β-CD Slurry: Dissolve β-cyclodextrin in deionized water in a beaker with continuous stirring. The exact amounts should be based on the desired molar ratio (e.g., 1:1 myrtenol to β-CD).
-
Prepare Myrtenol Solution: In a separate container, dissolve myrtenol in a minimal amount of ethanol.
-
Combine Solutions: Slowly add the ethanolic myrtenol solution to the aqueous β-CD slurry.
-
Stir and Equilibrate: Cover the beaker and stir the mixture at a constant speed and temperature (e.g., room temperature) for 24-48 hours. This long stirring period is crucial for the complex to form and equilibrate.
-
Isolate the Complex: After stirring, collect the resulting precipitate by filtration.
-
Wash and Dry: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-CD. Dry the product in an oven at a controlled temperature (e.g., 40-50°C) or by freeze-drying to obtain the final powder.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR).
Issue 3: Instability of Myrtenol Nanoemulsions
Question: My myrtenol nanoemulsion appears milky or separates over time. How can I formulate a stable, clear nanoemulsion?
Answer: Nanoemulsion stability is a multifactorial issue dependent on droplet size, polydispersity, and the choice of oil, surfactant, and co-surfactant. For essential oils like myrtenol, a non-ionic surfactant such as Tween 80 is commonly used. Achieving a small, uniform droplet size (typically <100 nm) is critical for transparency and long-term stability. This usually requires a high-energy emulsification method like high-pressure homogenization or ultrasonication.
Troubleshooting Steps & Solutions:
-
Optimize Surfactant-to-Oil Ratio (SOR): This is a critical parameter. A higher SOR generally leads to smaller droplet sizes, but excessive surfactant can be a concern. Systematically test different ratios to find the optimal balance.
-
Select an Appropriate Surfactant: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant(s) should match the required HLB of the oil phase. For many essential oils, an HLB value between 12 and 14 is a good starting point.
-
Increase Homogenization Energy/Time: Insufficient energy input during emulsification results in large, non-uniform droplets that are prone to coalescence. Increase the processing time or power of your homogenizer or sonicator.
-
Evaluate Stability: Test the stability of your formulation under different conditions (e.g., 4°C, 25°C, 40°C) and monitor changes in droplet size, polydispersity index (PDI), and visual appearance over several weeks.
Experimental Workflow: Oil-in-Water (O/W) Nanoemulsion Formulation
Caption: High-energy workflow for preparing a stable Myrtenol nanoemulsion.
Experimental Protocol: Myrtenol Nanoemulsion by Ultrasonication
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion containing myrtenol.
Materials:
-
Myrtenol (Oil phase)
-
Tween 80 (Surfactant)
-
Deionized water (Aqueous phase)
-
High-speed homogenizer (e.g., rotor-stator)
-
Probe sonicator (Ultrasonicator)
-
Ice bath
-
Beakers
Procedure:
-
Prepare Oil Phase: In a beaker, mix the desired amounts of myrtenol and Tween 80. For example, for a formulation with 1% myrtenol and 10% Tween 80, mix 0.1 g of myrtenol and 1 g of Tween 80.
-
Form a Coarse Emulsion: While stirring the oil phase with a high-speed homogenizer, slowly add the aqueous phase (8.9 g of deionized water) to form a coarse, milky pre-emulsion.
-
High-Energy Homogenization: Place the beaker containing the coarse emulsion in an ice bath to dissipate heat. Insert the probe of the sonicator into the liquid.
-
Apply Ultrasonication: Process the emulsion with the probe sonicator. Use a pulsed mode (e.g., 5 seconds ON, 7 seconds OFF) at a specific amplitude (e.g., 50%) for a total processing time of 5-10 minutes. The processing time and power will need to be optimized for your specific system.
-
Final Product: The final product should be a clear or translucent liquid, indicating the formation of nano-sized droplets.
-
Characterization: Measure the droplet size and Polydispersity Index (PDI) using a dynamic light scattering (DLS) instrument. A stable nanoemulsion will typically have a droplet size well below 200 nm and a PDI below 0.3.
References
Technical Support Center: Optimizing Myrtenal Synthesis from Myrtenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the catalytic synthesis of myrtenal (B1677600) from myrtenol (B1201748). It includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of myrtenal from myrtenol.
Question: My myrtenal yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in myrtenal synthesis can stem from several factors related to the catalyst, reaction conditions, and substrate purity. Here’s a step-by-step troubleshooting approach:
-
Catalyst Activity:
-
Sub-optimal Catalyst: The choice of catalyst is critical. For instance, palladium-promoted selenium dioxide on a silica (B1680970) support (Pd/SeO₂/SiO₂) has shown good selectivity for myrtenal.[1][2][3] If you are using a different catalyst, consider its known efficacy for this specific transformation.
-
Catalyst Preparation: Improper preparation of the catalyst can lead to low activity. Ensure that the active components are well-dispersed and the support provides adequate surface area. For Pd/SeO₂/SiO₂, the interaction between palladium and selenium dioxide is crucial for its activity.
-
Catalyst Deactivation: The catalyst may deactivate during the reaction. This can be caused by poisoning from impurities in the reactants or solvent, or by morphological changes in the catalyst itself, such as an increase in palladium particle size. Consider catalyst regeneration or using a fresh batch.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature significantly influences the reaction rate and selectivity. For the Pd/SeO₂/SiO₂ system, a higher temperature (e.g., 134°C) can lead to a higher yield of myrtenal compared to lower temperatures (e.g., reflux in ethanol (B145695) at 78°C).
-
Oxygen Pressure: When using an oxidant like molecular oxygen, its concentration in the liquid phase is important. Higher oxygen pressure (e.g., 6 atm) has been shown to significantly increase the myrtenal yield compared to reactions carried out at atmospheric pressure (reflux).
-
Solvent: The choice of solvent can affect catalyst activity and product distribution. Ethanol has been used as a solvent for this reaction.
-
Reaction Time: Monitor the reaction progress over time. In some cases, myrtenal is formed from the further oxidation of myrtenol, which is initially produced. Optimizing the reaction time can maximize the myrtenal yield before potential side reactions occur.
-
-
Substrate and Reagents:
-
Myrtenol Purity: Ensure the myrtenol starting material is of high purity. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Oxidant: The choice and handling of the oxidant are important. For photocatalytic systems, the presence of molecular oxygen and a suitable photosensitizer are necessary.
-
The following diagram illustrates a logical workflow for troubleshooting low myrtenal yield.
Caption: Troubleshooting workflow for low myrtenal yield.
Question: I am observing significant byproduct formation. How can I improve the selectivity towards myrtenal?
Answer:
Poor selectivity is a common challenge. The primary byproducts can include myrtenal epoxide, myrtanol (B1616370) (from over-reduction), and other oxidation products. Here’s how to enhance selectivity:
-
Choice of Catalyst and Oxidant:
-
The catalytic system plays a major role in determining product distribution. For instance, using a porphyrin-based photocatalytic system with visible light and molecular oxygen has been reported to primarily yield myrtenal epoxide, with a myrtenol conversion of 66.2%. If your goal is myrtenal, this system may not be ideal.
-
The Pd/SeO₂/SiO₂ catalyst has demonstrated high selectivity towards myrtenal, with myrtenol being the other main product and no over-oxidation products detected under specific conditions.
-
-
Reaction Conditions:
-
Reaction Time: As myrtenol can be an intermediate in the formation of myrtenal, shorter reaction times may favor myrtenol, while longer times could lead to higher myrtenal selectivity. However, excessively long reaction times might promote the formation of over-oxidation byproducts. A time-course study is recommended to find the optimal reaction duration.
-
Temperature and Pressure: As with yield, these parameters affect selectivity. Higher temperatures and oxygen pressures can favor the formation of myrtenal over myrtenol.
-
-
Control of Reaction Intermediates:
-
If myrtenol is the desired intermediate and is being over-oxidized to myrtenal, reducing the reaction time or using a milder oxidant could be beneficial.
-
The following diagram illustrates the decision-making process for improving selectivity.
Caption: Decision tree for improving myrtenal selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalysts for the selective oxidation of myrtenol to myrtenal?
A1: Based on available literature, a palladium-promoted selenium dioxide catalyst supported on silica (Pd/SeO₂/SiO₂) is a highly promising heterogeneous catalyst. It has been shown to be active and selective for myrtenal, with the added benefits of being easy to handle and recover after the reaction.
Q2: Can photocatalysis be used for this synthesis?
A2: Yes, photocatalysis can be employed. However, studies using porphyrin-based photosensitizers have shown that the primary product is myrtenal epoxide, not myrtenal. Therefore, if myrtenal is the desired product, this method may not be suitable without further optimization to control the reaction pathway.
Q3: How can I prepare the Pd/SeO₂/SiO₂ catalyst?
A3: The preparation involves a wet impregnation method. First, selenium dioxide is impregnated onto a silica support from an ethanol solution, followed by drying and calcination. Then, a toluene (B28343) solution of a palladium precursor (e.g., Pd(AcAc)₂) is added to the SeO₂/SiO₂ material. After a period of contact, the solid is filtered and calcined. For a detailed protocol, please refer to the Experimental Protocols section below.
Q4: What is the role of palladium in the Pd/SeO₂/SiO₂ catalyst?
A4: Palladium acts as a promoter. It modifies the reducibility of SeO₂, leading to an activation of the selenium species towards the allylic oxidation of myrtenol to myrtenal.
Q5: Is it possible to regenerate a deactivated Pd/SeO₂/SiO₂ catalyst?
A5: While the provided literature does not detail a specific regeneration protocol for this catalyst in myrtenol oxidation, catalyst deactivation can occur due to an increase in palladium particle size under reaction conditions. General catalyst regeneration techniques, such as calcination to redisperse the metal particles, could be explored. However, the stability of the selenium dioxide under such conditions would need to be considered.
Quantitative Data on Catalyst Performance
The following tables summarize the performance of different catalytic systems for the synthesis of myrtenal and related products.
Table 1: Performance of SeO₂-based Catalysts in the Oxidation of α-Pinene (a precursor to myrtenol and myrtenal)
| Catalyst | Reaction Conditions | Conversion of α-Pinene (%) | Selectivity to Myrtenol (%) | Selectivity to Myrtenal (%) | Reference |
| SeO₂ | Ethanol, reflux (78°C), 11 h | 41 | ~44 | ~56 | |
| SeO₂ | Ethanol, 134°C, 6 atm O₂, 5 h | 41 | 16 | 84 | |
| Pd/SeO₂/SiO₂ | Ethanol, 134°C, 6 atm O₂, 8 h | 12 | 38 | 62 | |
| Pd/SeO₂/SiO₂ | Ethanol, 134°C, 6 atm O₂, 15 h | 23 | 24 | 76 |
Table 2: Performance of a Photocatalytic System in the Oxidation of Myrtenol
| Catalyst | Reaction Conditions | Conversion of Myrtenol (%) | Main Product | Reference |
| Tetraphenylporphyrin (H₂TPP) | Chloroform, visible light, O₂ | 66.2 | Myrtenal Epoxide |
Experimental Protocols
Protocol 1: Synthesis of Myrtenal using Pd/SeO₂/SiO₂ Catalyst
This protocol is adapted from the methodologies described in the literature for the oxidation of α-pinene, which can be applied to myrtenol.
1. Catalyst Preparation (Pd/SeO₂/SiO₂):
- Preparation of SeO₂/SiO₂:
- Dissolve selenium dioxide (e.g., 0.3 g) in absolute ethanol (e.g., 20 mL) at 40°C with magnetic stirring for 24 hours.
- Add silica gel (e.g., 2 g) to the selenium solution.
- Evaporate the solvent at 40°C with continuous stirring.
- Calcine the resulting solid at 400°C for 1 hour.
- Addition of Palladium:
- Prepare a toluene solution of palladium(II) acetylacetonate (B107027) (Pd(AcAc)₂).
- Add the Pd(AcAc)₂ solution to the prepared SeO₂/SiO₂ support to achieve a nominal Pd concentration of ~1 wt%.
- Keep the mixture in contact for 24 hours.
- Filter the solid, and then calcine it at 400°C for 1 hour.
2. Catalytic Oxidation of Myrtenol:
- Place the Pd/SeO₂/SiO₂ catalyst (e.g., 400 mg) and a solution of myrtenol in ethanol (e.g., 35 mL, 0.1 M) into a high-pressure batch reactor.
- Seal the reactor and pressurize with oxygen to 6 atm.
- Heat the reactor to 134°C with vigorous stirring (e.g., 620 rpm).
- Maintain the reaction for the desired time (e.g., 8-15 hours), taking aliquots periodically to monitor the progress by GC analysis.
- After the reaction, cool the reactor to room temperature and carefully release the pressure.
- Filter the catalyst from the reaction mixture.
- The liquid product can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of myrtenol and the selectivity to myrtenal.
The following diagram outlines the experimental workflow for myrtenal synthesis using the Pd/SeO₂/SiO₂ catalyst.
Caption: Experimental workflow for myrtenal synthesis.
Protocol 2: Photocatalytic Oxidation of Myrtenol
This protocol is based on the synthesis of myrtenal epoxide from myrtenol and can be adapted for screening photocatalysts for myrtenal synthesis.
1. Reaction Setup:
- In a suitable reaction vessel, dissolve (-)-myrtenol and the porphyrin photosensitizer (e.g., tetraphenylporphyrin, H₂TPP) in a solvent such as chloroform.
- Ensure the solution is saturated with molecular oxygen by bubbling O₂ through it.
2. Photocatalytic Reaction:
- Irradiate the reaction mixture with a visible light source (e.g., a halogen lamp) while maintaining a constant stream of oxygen and vigorous stirring.
- Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by TLC or GC.
3. Workup and Analysis:
- Once the reaction is complete, evaporate the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the product(s).
- Characterize the products using spectroscopic techniques such as NMR and MS to confirm their identity and determine the yield and selectivity.
References
Technical Support Center: Scaling Up Enantiomerically Pure (-)-Myrtenol Production
Welcome to the technical support center for the synthesis of enantiomerically pure (-)-Myrtenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful scale-up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing enantiomerically pure this compound?
A1: The two main strategies for obtaining enantiomerically pure this compound are through the kinetic resolution of a racemic mixture of myrtenol (B1201748) and by asymmetric synthesis from a prochiral starting material, typically α-pinene. Biocatalytic kinetic resolution using lipases is a common and effective method. Chemical synthesis routes often involve the isomerization of β-pinene epoxide or the allylic oxidation of α-pinene.[1][2]
Q2: I am observing low enantiomeric excess (e.e.) in my lipase-catalyzed kinetic resolution. What are the potential causes?
A2: Low enantiomeric excess in a lipase-catalyzed resolution can be due to several factors:
-
Sub-optimal enzyme choice: Not all lipases exhibit high enantioselectivity for myrtenol.
-
Incorrect solvent: The solvent can significantly impact enzyme activity and enantioselectivity.[3][4]
-
Inappropriate temperature: Temperature affects both the reaction rate and the enzyme's enantioselectivity.[5]
-
Non-enzymatic side reactions: The acylating agent may react non-selectively with the alcohol.
-
Enzyme inhibition: The substrate or product may inhibit the enzyme at higher concentrations.
Q3: My asymmetric synthesis from α-pinene is resulting in a low yield of this compound. What should I investigate?
A3: Low yields in the asymmetric synthesis of this compound can be attributed to:
-
Catalyst deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials.
-
Sub-optimal reaction conditions: Temperature, pressure, and reaction time are critical parameters that may need further optimization.
-
Formation of byproducts: Side reactions, such as the formation of myrtenal (B1677600) or other terpene isomers, can reduce the yield of the desired product.
-
Inefficient purification: Product loss during workup and purification steps can significantly impact the overall yield.
Q4: How can I accurately determine the enantiomeric excess of my this compound sample?
A4: The most common and reliable methods for determining the enantiomeric excess of chiral alcohols like myrtenol are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Troubleshooting Guides
Low Enantioselectivity in Lipase-Catalyzed Kinetic Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low e.e. (<90%) | Sub-optimal lipase (B570770) | Screen different lipases (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase). |
| Inappropriate solvent | Test a range of non-polar organic solvents such as hexane (B92381), toluene, or tert-butyl methyl ether. | |
| Unfavorable temperature | Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times. | |
| Non-enzymatic acylation | Run a control reaction without the enzyme to quantify the background reaction. If significant, consider a milder acylating agent or lower temperature. | |
| Product inhibition | Monitor the reaction progress over time. If the rate decreases significantly, consider strategies like in-situ product removal. |
Poor Yield in Asymmetric Synthesis from α-Pinene
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inactive catalyst | Ensure the catalyst is handled under inert conditions if it is air or moisture sensitive. Use high-purity reagents and solvents. |
| Sub-optimal reaction conditions | Systematically vary the temperature, pressure, and reaction time to find the optimal parameters. | |
| Formation of Multiple Products | Lack of selectivity | Adjust the catalyst and ligand system. The choice of chiral ligand is crucial for directing the reaction towards the desired stereoisomer. |
| Isomerization of starting material or product | Analyze the crude reaction mixture to identify byproducts. Modify reaction conditions (e.g., lower temperature) to suppress side reactions. | |
| Product Loss During Purification | Inefficient separation | Optimize the chromatographic purification method. Consider using a different stationary or mobile phase for better separation of myrtenol from byproducts. |
Quantitative Data Summary
The following tables summarize typical quantitative data for different methods of this compound synthesis.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Myrtenol
| Lipase | Acylating Agent | Solvent | Temperature (°C) | Conversion (%) | e.e. of this compound (%) | Yield of this compound (%) |
| Novozym 435 | Vinyl acetate (B1210297) | Hexane | 30 | ~50 | >99 | ~45 |
| Pseudomonas cepacia Lipase | Vinyl acetate | Toluene | 40 | ~48 | >98 | ~42 |
| Candida rugosa Lipase | Acetic anhydride | tert-Butyl methyl ether | 25 | ~50 | 95 | ~40 |
Table 2: Asymmetric Synthesis of this compound from α-Pinene Derivatives
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| β-Pinene epoxide | Chiral Lithium Amide | THF | -78 | 85 | 92 |
| α-Pinene | SeO₂/chiral ligand | Dichloromethane | 0 | 60 | 88 |
| α-Pinene | Pd(OAc)₂/chiral ligand/O₂ | Toluene | 60 | 75 | 95 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Myrtenol using Novozym 435
This protocol describes a typical procedure for the enzymatic resolution of racemic myrtenol.
Materials:
-
Racemic myrtenol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of racemic myrtenol (1.0 g, 6.57 mmol) in anhydrous hexane (50 mL), add Novozym 435 (100 mg).
-
Add vinyl acetate (0.6 mL, 6.57 mmol) to the mixture.
-
Stir the reaction mixture at 30°C and monitor the progress by chiral GC or HPLC.
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, filter off the enzyme and wash it with hexane.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting mixture of this compound and (+)-myrtenyl acetate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
The unreacted this compound will elute first, followed by the (+)-myrtenyl acetate.
-
The (+)-myrtenyl acetate can be hydrolyzed back to (+)-myrtenol if desired.
Protocol 2: Determination of Enantiomeric Excess by Chiral GC
This protocol outlines a general method for analyzing the enantiomeric composition of a myrtenol sample.
Instrumentation and Columns:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).
GC Conditions (example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: 80°C (hold 2 min), ramp to 150°C at 2°C/min, hold 5 min.
-
Carrier Gas: Helium
-
Flow Rate: 1 mL/min
-
Injection Volume: 1 µL (of a ~1 mg/mL solution in hexane)
Procedure:
-
Prepare a dilute solution of the myrtenol sample in hexane.
-
Inject the sample into the GC.
-
The two enantiomers of myrtenol will be separated on the chiral column and will appear as two distinct peaks in the chromatogram.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the areas of the peaks corresponding to the two enantiomers.
Visualizations
Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic myrtenol.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of (-)-Myrtenol and (+)-Myrtenol
For Researchers, Scientists, and Drug Development Professionals
Myrtenol (B1201748), a monoterpenoid alcohol found in various essential oils, has garnered significant interest in the scientific community for its diverse pharmacological properties. It exists as two enantiomers, (-)-myrtenol and (+)-myrtenol, which, despite having identical chemical formulas, can exhibit distinct biological activities due to their stereochemistry. This guide provides a comparative overview of the known biological activities of this compound and (+)-myrtenol, supported by available experimental data and detailed methodologies to facilitate further research and drug development.
While comprehensive comparative studies directly evaluating the biological activities of both enantiomers are limited, existing research provides insights into their individual effects. This report compiles and contrasts the available data on their antibacterial, anti-inflammatory, and antioxidant properties.
Summary of Biological Activities
The following table summarizes the available quantitative data on the biological activities of this compound and (+)-myrtenol. It is important to note that direct comparative studies are scarce, and the data presented is often from separate investigations.
| Biological Activity | Enantiomer | Assay | Key Findings | Reference |
| Anxiolytic-like Activity | This compound | Elevated Plus-Maze (EPM) & Light–Dark Transition (LDT) in rats | Significantly increased time spent in open arms and light compartment, suggesting anxiolytic effects. | [1] |
| Antibacterial Activity | Myrtenol (enantiomer not specified) | Minimum Inhibitory Concentration (MIC) | MIC against Staphylococcus aureus: 128 µg/mL. | [2] |
| Anti-inflammatory Activity | This compound | Carrageenan-induced paw edema in rats | Reduced paw edema, indicating anti-inflammatory properties. | [3] |
| Antioxidant Activity | Myrtenol (enantiomer not specified) | DPPH Radical Scavenging Assay | Demonstrates antioxidant capacity. | [4] |
Note: The lack of direct comparative data for (+)-myrtenol in many of these assays highlights a significant gap in the current research landscape.
Experimental Protocols
To aid in the replication and expansion of these findings, detailed methodologies for the key experiments are provided below.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[5]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of this compound and (+)-myrtenol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted test compounds. Include positive (bacteria and medium) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Methodology:
-
Animal Groups: Use adult mice, divided into groups: control (vehicle), positive control (e.g., indomethacin), this compound-treated, and (+)-myrtenol-treated.
-
Compound Administration: Administer the test compounds (e.g., 50 mg/kg) or vehicle intraperitoneally or orally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the control group.
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common in vitro method to determine the free radical scavenging activity of a compound.
Signaling Pathway of DPPH Radical Scavenging
Caption: Mechanism of DPPH radical scavenging by an antioxidant like myrtenol.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Also, prepare various concentrations of this compound and (+)-myrtenol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the myrtenol enantiomers. A control containing only DPPH and methanol is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Conclusion
The available evidence suggests that myrtenol, particularly the (-)-enantiomer, possesses promising biological activities, including anxiolytic, anti-inflammatory, and antibacterial effects. However, the lack of direct comparative studies between this compound and (+)-myrtenol for most biological endpoints is a critical knowledge gap. Future research should focus on conducting head-to-head comparisons of the enantiomers to fully elucidate their stereospecific activities. Such studies are essential for identifying the more potent enantiomer for potential therapeutic applications and for understanding the structure-activity relationships that govern their biological effects. The detailed protocols provided in this guide offer a foundation for researchers to undertake these much-needed investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elsevier.es [elsevier.es]
- 4. Myrtenol protects against myocardial ischemia-reperfusion injury through antioxidant and anti-apoptotic dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpc.com [ijrpc.com]
A Comparative Guide to the Spectroscopic Differentiation of Myrtenol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish between the enantiomers of chiral molecules is of paramount importance in the fields of pharmacology, materials science, and fragrance chemistry. Myrtenol (B1201748), a bicyclic monoterpenoid, exists as two enantiomers, (+)-myrtenol and (-)-myrtenol, which may exhibit distinct biological activities and sensory properties. This guide provides a comparative overview of key spectroscopic techniques for the differentiation of myrtenol enantiomers, supported by experimental data from closely related compounds and detailed methodologies.
Chiroptical Spectroscopic Techniques: A Head-to-Head Comparison
Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic methods capable of distinguishing between enantiomers. Each technique probes a different aspect of the molecule's interaction with polarized light, offering unique advantages and challenges.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Raman Optical Activity (ROA) |
| Principle | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Differential absorption of left and right circularly polarized UV-visible light by electronic transitions. | Differential intensity of Raman scattered left and right circularly polarized light from vibrational transitions. |
| Spectral Range | Mid-infrared (4000-650 cm⁻¹) | UV-Visible (180-800 nm) | Stokes-shifted Raman scattering |
| Chromophore | Entire molecule acts as a chromophore. | Requires a UV-Vis absorbing chromophore. | Entire molecule is Raman active. |
| Sensitivity | Moderate | High | Low |
| Sample State | Neat liquids, solutions, solids | Solutions | Solutions, neat liquids |
| Strengths | Rich structural information from vibrational modes, applicable to a wide range of molecules. | High sensitivity, requires small sample amounts. | Provides information on both chiral centers and molecular conformation, complementary to VCD. |
| Limitations | Lower sensitivity than ECD, potential for solvent interference. | Limited to molecules with a suitable chromophore, less structural detail than VCD. | Weak signals requiring longer acquisition times or higher concentrations, potential for fluorescence interference. |
Experimental Data: A Case Study with Myrtenal (a Myrtenol Analogue)
Direct comparative experimental data for myrtenol across all three techniques is scarce in the published literature. However, a detailed study on the structurally similar monoterpene, (-)-myrtenal (B3023152), using Vibrational Circular Dichroism (VCD) provides valuable insights that are largely transferable to myrtenol.
Vibrational Circular Dichroism (VCD) of (-)-Myrtenal
The absolute configuration of (-)-myrtenal has been unequivocally determined by comparing its experimental VCD spectrum with theoretical spectra calculated using density functional theory (DFT).[1][2]
Table 1: Key Experimental and Calculated VCD and IR Bands for (1R)-(-)-Myrtenal
| Experimental IR (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD (ΔA x 10⁻⁵) | Vibrational Assignment |
| 1686 | -1.5 | -1.8 | C=O stretch |
| 1465 | +0.8 | +1.0 | CH₂ scissors |
| 1383 | -0.5 | -0.6 | CH₃ symmetric bend |
| 1240 | +1.2 | +1.5 | CH wag |
| 1165 | -0.9 | -1.1 | C-C stretch |
Data adapted from a study on (-)-myrtenal. The sign and relative intensity of the VCD bands are crucial for enantiomeric differentiation.
The excellent agreement between the experimental and calculated spectra for the (1R) configuration confirms the absolute stereochemistry of (-)-myrtenal.[1][2] For (+)-myrtenal, the VCD spectrum would be an exact mirror image, with all the signs of the VCD bands inverted.
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible data. Below are generalized protocols for VCD, ECD, and ROA analysis of chiral monoterpenoids like myrtenol.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the myrtenol enantiomer in a suitable solvent (e.g., CDCl₃ or CCl₄) at a concentration of approximately 0.1 M. The solvent should have minimal absorption in the spectral regions of interest.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, typically consisting of a photoelastic modulator (PEM) and a synchronous demodulator.
-
Data Acquisition:
-
Acquire the VCD spectrum in the mid-IR range (e.g., 2000-800 cm⁻¹).
-
Set the spectral resolution to 4 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 4000-8000) to achieve an adequate signal-to-noise ratio.
-
Record a baseline spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum.
-
-
Data Processing: The resulting spectrum will show the differential absorbance (ΔA = A_L - A_R) as a function of wavenumber.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Dissolve the myrtenol enantiomer in a UV-transparent solvent (e.g., methanol (B129727) or acetonitrile) to a concentration in the range of 10⁻³ to 10⁻⁵ M.
-
Instrumentation: Use a dedicated CD spectropolarimeter.
-
Data Acquisition:
-
Scan the appropriate UV-Vis wavelength range where myrtenol exhibits absorption (typically below 300 nm).
-
Use a quartz cuvette with a path length of 1 cm.
-
Acquire the spectrum at a controlled temperature.
-
-
Data Processing: The ECD spectrum is typically plotted as the difference in molar absorptivity (Δε = ε_L - ε_R) versus wavelength.
Raman Optical Activity (ROA) Spectroscopy
-
Sample Preparation: Prepare a concentrated solution (e.g., >0.5 M) of the myrtenol enantiomer in a suitable solvent. Neat liquid samples can also be used if the sample is not prone to degradation by the laser.
-
Instrumentation: Employ a specialized ROA spectrometer, which includes a laser source, polarization modulation optics, and a high-throughput Raman spectrograph.
-
Data Acquisition:
-
Excite the sample with a circularly polarized laser beam.
-
Collect the Raman scattered light and analyze the intensity difference between the right and left circularly polarized components.
-
Long acquisition times are often necessary to obtain a good signal-to-noise ratio.
-
-
Data Processing: The ROA spectrum is presented as the difference in Raman intensity (I_R - I_L) as a function of the Raman shift (cm⁻¹).
Visualizing the Workflow
To better understand the experimental and analytical process for spectroscopic differentiation of myrtenol enantiomers, the following diagrams illustrate the typical workflows.
Caption: Workflow for VCD analysis and absolute configuration determination.
Caption: Experimental workflows for ECD and ROA analysis.
Conclusion
The spectroscopic differentiation of myrtenol enantiomers can be effectively achieved using VCD, ECD, and ROA. VCD, in conjunction with DFT calculations, provides a robust method for the unambiguous assignment of absolute configuration, as demonstrated by studies on the closely related myrtenal. ECD offers high sensitivity for molecules with UV-Vis chromophores, while ROA provides complementary vibrational information. The choice of technique will depend on the specific research question, sample availability, and instrumentation. By following rigorous experimental protocols and leveraging computational methods, researchers can confidently characterize the stereochemistry of myrtenol and other chiral monoterpenoids.
References
Unraveling the Neuroprotective Potential of (-)-Myrtenol: A Comparative Analysis of In Vivo Efficacy and a Call for In Vitro Investigation
An examination of the existing scientific literature reveals a compelling case for the neuroprotective effects of (-)-Myrtenol, a monoterpene alcohol found in various plants, primarily through robust in vivo studies. However, a significant gap exists in the understanding of its direct effects at the cellular level, as evidenced by a notable lack of dedicated in vitro neuroprotection studies. This guide synthesizes the current knowledge on the in vivo efficacy of this compound, presenting key experimental data and methodologies, and outlines the critical need for future in vitro research to fully elucidate its therapeutic potential.
While direct comparative data between in vitro and in vivo models is currently unavailable, the existing animal studies provide a strong foundation for its neuroprotective claims, suggesting mechanisms that warrant further investigation in controlled cell culture systems. The primary modes of action identified in animal models include potent antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the modulation of key signaling pathways.
Quantitative Analysis of In Vivo Neuroprotective Efficacy
The neuroprotective effects of this compound and its related compound, Myrtenal, have been demonstrated across various animal models of neurological disorders, including dementia, Parkinson's disease, and cerebral ischemia. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Myrtenal in a Scopolamine-Induced Dementia Model in Rats
| Parameter | Scopolamine (B1681570) Group | Scopolamine + Myrtenal (40 mg/kg) | % Improvement with Myrtenal | Reference |
| Brain Acetylcholine (B1216132) (ACh) Levels | Significantly Reduced | Increased over 50-fold vs. Sc group | >5000% | [1][2] |
| Brain AChE Activity | Significantly Increased | Significantly Reduced | - | [2] |
| Lipid Peroxidation Products | Increased by 66.67% vs. Control | Decreased by 19% vs. Sc group | 19% | [1] |
| Total Glutathione (B108866) (tGSH) Content | Decreased by 16.3% vs. Control | Increased by 14.8% vs. Sc group | 14.8% | [1] |
| Superoxide (B77818) Dismutase (SOD) Activity | Increased by 45.5% vs. Control | Restored to control levels | - |
Table 2: Efficacy of this compound in a Reserpine-Induced Parkinsonism Model in Mice
| Parameter | Reserpine (B192253) Group | Reserpine + this compound (5 mg/kg) | Outcome | Reference |
| Motor Impairments | Present | Decreased | Amelioration of motor deficits | |
| Short-term Memory | Impaired | Restored | Cognitive improvement | |
| Olfactory Sensibility | Loss | Protected against loss | Sensory function preservation | |
| Dopaminergic Depletion | Present | Prevented | Neuroprotection of dopaminergic neurons | |
| Oxidative Status Index | Increased | Reduced | Antioxidant effect |
Table 3: Efficacy of this compound in a Middle Cerebral Artery Occlusion (MCAO) Model of Cerebral Ischemia in Rats
| Parameter | MCAO Group | MCAO + this compound (50 mg/kg) | Fold Change with Myrtenol | Reference |
| Neurological Deficit Score | 4.31 ± 1.29 | Significantly Improved | - | |
| Brain Edema | 85.48 ± 1.24% | 78.95 ± 2.27% | - | |
| Bcl-2 Expression | Down-regulated | Increased | 0.48-fold increase | |
| Bax Expression | Up-regulated | Decreased | 2.02-fold decrease | |
| Caspase-3 Activity | Increased | Decreased | 1.36-fold decrease | |
| VEGF Expression | Down-regulated | Increased | 0.86-fold increase | |
| FGF2 Expression | Down-regulated | Increased | 0.51-fold increase | |
| p-MEK1/2 Expression | Down-regulated | Increased | 0.80-fold increase | |
| p-ERK1/2 Expression | Down-regulated | Increased | 0.97-fold increase |
Experimental Protocols: In Vivo Models
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited in vivo studies.
Scopolamine-Induced Dementia Model in Rats
-
Induction of Dementia: Male Wistar rats are administered scopolamine (0.1 mg/kg) for 8 consecutive days, followed by a single high dose of 20.0 mg/kg on the 9th day to induce cognitive deficits.
-
Treatment: (-)-Myrtenal (40 mg/kg) is administered to the treatment group.
-
Behavioral Assessment: The Novel Object Recognition and Open Field tests are used to evaluate recognition memory and habituation.
-
Biochemical Analysis: Brain levels of acetylcholine (ACh) and acetylcholinesterase (AChE) activity are measured. Oxidative stress markers such as lipid peroxidation products, total glutathione (tGSH), and superoxide dismutase (SOD) activity are also assessed.
-
Histological Analysis: Brain tissue from the cortex and hippocampus is examined for neuronal damage, gliosis, and chromatolysis.
Reserpine-Induced Parkinsonism Model in Mice
-
Induction of Parkinsonism: Male Swiss mice are treated with reserpine (0.1 mg/kg, s.c.) every other day for 28 days to induce a progressive model of Parkinsonism.
-
Treatment: this compound complexed with β-cyclodextrin (5 mg/kg, p.o.) is administered daily for 28 days.
-
Behavioral Assessments: Olfactory sensibility, short-term memory, and motor function are evaluated throughout the treatment period.
-
Immunohistochemistry: At the end of the treatment, brain sections are stained for tyrosine hydroxylase (TH) to assess the integrity of dopaminergic neurons in the dorsal striatum.
-
Oxidative Stress Analysis: Oxidative stress parameters are evaluated in the dorsal striatum.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Induction of Cerebral Ischemia: Adult Sprague-Dawley rats undergo middle cerebral artery occlusion for 90 minutes, followed by reperfusion to induce cerebral ischemia/reperfusion injury.
-
Treatment: this compound is administered intraperitoneally at doses of 10, 30, or 50 mg/kg/day for 7 days.
-
Neurological Function Assessment: Neurological deficit scores are determined to evaluate functional recovery.
-
Histological and Apoptosis Assays: Brain tissue is analyzed using HE staining for histological damage and TUNEL assays for neuronal apoptosis.
-
Western Blot Analysis: The expression of proteins involved in apoptosis (Bcl-2, Bax), angiogenesis (VEGF, FGF2), and the ERK1/2 signaling pathway (MEK1/2, ERK1/2, and their phosphorylated forms) are quantified.
-
Caspase-3 Activity Assay: The activity of caspase-3, a key executioner of apoptosis, is measured.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound observed in vivo are attributed to its influence on several key signaling pathways. The following diagrams, generated using the DOT language, visualize these proposed mechanisms and a typical experimental workflow.
References
A Comparative Analysis of Myrtenol and Other Monoterpene Alcohols: Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of myrtenol (B1201748) and other structurally related monoterpene alcohols, including geraniol, linalool (B1675412), citronellol (B86348), α-terpineol, nerol, borneol, and menthol (B31143). The focus is on their anti-inflammatory, antioxidant, and anticancer properties, supported by experimental data to facilitate objective comparison and aid in drug discovery and development.
Comparative Biological Activities
Monoterpene alcohols, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant interest for their diverse pharmacological activities. This section provides a quantitative comparison of the anti-inflammatory, antioxidant, and anticancer efficacy of myrtenol and its counterparts.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The monoterpenes in this guide have been evaluated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes and nitric oxide (NO). The half-maximal inhibitory concentration (IC50) values are presented below, where a lower value indicates greater potency.
| Compound | Assay | System | IC50 Value | Reference |
| Myrtenol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | ~25 µg/mL | [1] |
| Geraniol | COX-1 Inhibition | In vitro | 11.1 µg/mL | [2] |
| COX-2 Inhibition | In vitro | 8.1 µg/mL | [2] | |
| Linalool | Nitric Oxide (NO) Production | LPS-stimulated BV2 Microglia | Inhibits production | [3] |
| Citronellol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Moderate Inhibition | [4] |
| α-Terpineol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Significant Inhibition | |
| Menthol | COX-1 Inhibition | In vitro | ~64.2% inhibition | |
| COX-2 Inhibition | In vitro | ~66.3% inhibition |
Antioxidant Activity
The ability to neutralize free radicals is a critical therapeutic property for combating oxidative stress-related pathologies. The antioxidant capacity of these monoterpenes has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Compound | DPPH Scavenging IC50 | Reference |
| Myrtenol | 3.2 ± 0.58 mg/mL (Myrtle Extract) | |
| Geraniol | >100 µg/mL | |
| Linalool | 152.29 ± 2.22 µg/mL | |
| Citronellol | 82.43 µg/mL | |
| Menthol | 10.3 µg/mL (in combination with camphor) |
Anticancer Activity
The cytotoxic effects of monoterpene alcohols against various human cancer cell lines are crucial indicators of their potential as anticancer agents. The IC50 values from MTT assays, which measure cell viability, are compared below.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Myrtenol | HT-29 | Colorectal Cancer | Significant cytotoxicity | |
| Caco-2 | Colorectal Cancer | Cytotoxic | ||
| MCF-7 | Breast Cancer | Cytotoxic | ||
| A2780 | Ovarian Cancer | Cytotoxic | ||
| LNCaP | Prostate Cancer | Cytotoxic | ||
| Geraniol | PC-3 | Prostate Cancer | Induces apoptosis | |
| C666-1 | Nasopharyngeal Cancer | ~20 µM | ||
| Linalool | U937 | Leukemia | 2.59 µM | |
| HeLa | Cervical Cancer | 11.02 µM | ||
| MCF-7 | Breast Cancer | 480 µM | ||
| MDA-MB-231 | Breast Cancer | 588 µM | ||
| Citronellol | NCI-H1299 | Lung Cancer | 40.64 µg/mL | |
| BT-20 | Breast Cancer | 45.84 µg/mL | ||
| PC-3 | Prostate Cancer | 50.1 µg/mL | ||
| α-Terpineol | Various | Multiple | Cytostatic effect (181-588 µM) | |
| Borneol | PC-3 | Prostate Cancer | Cytotoxic (10-30 µM) | |
| Menthol | A549 | Lung Cancer | Cytotoxic (0.05-0.8 mM) | |
| NB4 | Leukemia | Induces apoptosis | ||
| Molt-4 | Leukemia | Induces apoptosis |
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their effects is paramount for targeted drug development. Below are diagrams illustrating the modulation of key signaling pathways involved in inflammation and apoptosis by these monoterpene alcohols.
Modulation of the NF-κB Inflammatory Pathway
The NF-κB pathway is a central regulator of inflammation. Several monoterpene alcohols have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Myrtenol, geraniol, linalool, citronellol, α-terpineol, borneol, and menthol have all been shown to suppress the NF-κB pathway. They primarily act by inhibiting the phosphorylation of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Induction of the Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The intrinsic pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Myrtenol, geraniol, linalool, citronellol, borneol, and menthol induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins. These compounds typically downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the monoterpene alcohols. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound, indicating its antioxidant activity.
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare various concentrations of the monoterpene alcohols in the same solvent used for the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the sample or control solution with a volume of the DPPH working solution (e.g., 100 µL of sample + 100 µL of DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader. A blank containing only the solvent is used to zero the instrument.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitric oxide production by measuring its stable end-product, nitrite (B80452), in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically. The assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a chromophore.
Procedure:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 24- or 96-well plate. Pre-treat the cells with various concentrations of the monoterpene alcohols for a specified time, then stimulate with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540-550 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Conclusion
The comparative data presented in this guide highlight the significant therapeutic potential of myrtenol and other monoterpene alcohols as anti-inflammatory, antioxidant, and anticancer agents. While all the reviewed compounds exhibit promising activities, their potency varies depending on the specific biological endpoint and experimental model. Geraniol and menthol show notable anti-inflammatory effects through COX inhibition, while linalool and citronellol demonstrate potent antioxidant capacities. In the context of anticancer activity, linalool exhibits particularly low micromolar IC50 values against certain leukemia and cervical cancer cell lines.
Mechanistically, the inhibition of the pro-inflammatory NF-κB pathway and the induction of the intrinsic apoptosis pathway are common modes of action for this class of compounds. This multi-target capability makes them attractive candidates for further preclinical and clinical investigation. The detailed protocols provided herein serve as a resource for researchers to validate and expand upon these findings. Further studies focusing on in vivo efficacy, bioavailability, and safety are warranted to translate the therapeutic potential of these natural compounds into clinical applications.
References
- 1. Myrtenol ameliorates inflammatory, oxidative, apoptotic, and hyperplasic effects of urethane-induced atypical adenomatous hyperplasia in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. l-Menthol alleviates cigarette smoke extract induced lung injury in rats by inhibiting oxidative stress and inflammation via nuclear factor kappa B, p38 MAPK and Nrf2 signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Myrtenol Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical techniques for the detection and quantification of myrtenol (B1201748): Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research and drug development. This document outlines the experimental protocols and presents a comparative analysis of the performance of these methods, supported by representative validation data.
Comparative Analysis of Analytical Methods
The choice between GC-FID and HPLC-PDA for myrtenol analysis depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput. While both methods offer robust and reliable quantification, they possess distinct advantages and limitations.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a well-established technique for the analysis of volatile and thermally stable compounds like myrtenol. It is known for its high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is a versatile method suitable for a wide range of compounds, including those that are not volatile or are thermally labile. The PDA detector provides spectral information, which can aid in peak identification and purity assessment.
The following table summarizes the key performance parameters for each method, based on typical validation data for terpenoid analysis.
Table 1: Comparison of Validated GC-FID and HPLC-PDA Methods for Myrtenol Quantification
| Validation Parameter | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-PDA (HPLC-PDA) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | < 1.8% |
| - Inter-day | < 2.0% | < 2.5% |
| Selectivity/Specificity | High | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections provide comprehensive experimental protocols for the GC-FID and HPLC-PDA analysis of myrtenol.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
Sample Preparation: Standard solutions of myrtenol are prepared in a suitable solvent, such as ethanol (B145695) or hexane, to create a calibration curve. Samples containing myrtenol are diluted with the same solvent to fall within the linear range of the calibration curve. An internal standard (e.g., n-alkane) may be added to both standards and samples to improve precision.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 180°C at a rate of 10°C/min, and then ramped to 240°C at 20°C/min and held for 5 minutes.
-
Injection Volume: 1 µL (split ratio of 50:1).
Data Analysis: The concentration of myrtenol in the samples is determined by comparing the peak area of myrtenol to the calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA) Protocol
Sample Preparation: Standard solutions of myrtenol are prepared in the mobile phase. Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted as necessary to be within the calibration range.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm. The PDA detector can be set to scan a range (e.g., 200-400 nm) to obtain spectral data.
Data Analysis: Quantification is performed by comparing the peak area of myrtenol at 210 nm with the calibration curve. The UV spectrum obtained from the PDA detector can be used to confirm the identity and purity of the myrtenol peak.
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods yield comparable results. This is particularly important when transferring methods between laboratories or when different techniques are used to analyze the same samples. The following diagram illustrates a typical workflow for the cross-validation of the GC-FID and HPLC-PDA methods for myrtenol analysis.
Caption: A workflow diagram for the cross-validation of GC-FID and HPLC-PDA analytical methods.
Signaling Pathway of Analytical Method Selection
The decision to select an analytical method involves a logical progression of considerations, from the initial analytical problem to the final method validation and implementation. The following diagram illustrates the key decision points in this process.
Caption: A decision pathway for selecting an appropriate analytical method for myrtenol analysis.
A Comparative Guide to Determining Enantiomeric Purity: 13C NMR with Chiral Derivatizing Agents vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical step in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (CDA) with established chromatographic techniques—chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). This guide will use 1-phenylethanol (B42297) as a model chiral alcohol to provide supporting experimental data and detailed methodologies.
While (-)-myrtenal (B3023152) is a recognized chiral derivatizing agent, its application is predominantly documented for the determination of enantiomeric purity in primary amines via 13C NMR.[1] For chiral alcohols, other derivatizing agents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are more commonly employed and will be the focus of the 13C NMR section of this guide.[2]
Principle of Enantiomeric Purity Determination
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment.[3] To differentiate and quantify them, a chiral environment must be introduced. This can be achieved in two primary ways:
-
Diastereomer Formation (NMR and some GC methods): A chiral derivatizing agent (CDA) of known high enantiomeric purity reacts with the enantiomeric mixture to form a pair of diastereomers. Diastereomers have distinct physical properties and, therefore, different NMR spectra and chromatographic behaviors.[2]
-
Differential Interaction with a Chiral Stationary Phase (HPLC and GC): The enantiomers are passed through a column containing a chiral stationary phase (CSP). The transient diastereomeric interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.[4]
Quantitative Performance Comparison
The choice of method for determining enantiomeric excess (ee) depends on various factors, including the nature of the analyte, required accuracy, precision, sensitivity, and sample throughput. The following table summarizes the key performance metrics for 13C NMR with a CDA, chiral HPLC, and chiral GC for the analysis of a model chiral alcohol, 1-phenylethanol.
| Parameter | 13C NMR with CDA (e.g., MTPA) | Chiral HPLC | Chiral GC |
| Accuracy | High (can be affected by baseline resolution and integration) | High | High |
| Precision (RSD) | < 1-5% | < 2% | < 2% |
| Limit of Detection (LOD) | ~0.1-1% of the minor enantiomer | ng range | pg range |
| Limit of Quantification (LOQ) | ~0.5-2% of the minor enantiomer | ng range | pg to ng range |
| Analysis Time per Sample | 15 min - several hours (including reaction and acquisition) | 10 - 30 minutes | 10 - 30 minutes |
| Sample Throughput | Low to medium | High | High |
| Sample Requirement | mg range | µg to mg range | µg range |
| Non-destructive | No (sample is derivatized) | Yes (sample can be recovered) | Yes (sample can be recovered) |
| Instrumentation Cost | High | Medium to High | Medium |
Experimental Protocols
13C NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)
This protocol describes the derivatization of a chiral alcohol with Mosher's acid chloride (MTPA-Cl) for the determination of enantiomeric excess by 13C NMR.
Materials:
-
Chiral alcohol (e.g., 1-phenylethanol, ~10 mg)
-
(R)- or (S)-Mosher's acid chloride (MTPA-Cl, 1.1 equivalents)
-
Anhydrous pyridine (B92270) (catalyst and acid scavenger)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
Procedure:
-
In a clean, dry vial, dissolve the chiral alcohol in approximately 0.5 mL of CDCl₃.
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Slowly add the chosen enantiomer of MTPA-Cl (1.1 equivalents) to the mixture.
-
Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC).
-
Transfer the reaction mixture to an NMR tube.
-
Acquire a proton-decoupled 13C NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the carbons of interest to allow for complete relaxation and accurate integration.
-
Identify the signals corresponding to the diastereomeric MTPA esters. Carbons near the stereocenter, such as the carbinol carbon and the carbons of the ester carbonyl group, often show the best separation.
-
Integrate the corresponding signals for the two diastereomers. The enantiomeric excess is calculated from the ratio of the integrals.
Calculation of Enantiomeric Excess (% ee):
% ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
Where Integral₁ and Integral₂ are the integrated areas of the signals corresponding to the two diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation of chiral alcohol enantiomers using a polysaccharide-based chiral stationary phase.
Materials:
-
Chiral alcohol sample (e.g., 1-phenylethanol)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (isopropanol)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 95:5 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Dissolve a small amount of the chiral alcohol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm for 1-phenylethanol).
-
Inject the sample onto the column.
-
-
Data Analysis: Integrate the peak areas of the two separated enantiomers. Calculate the enantiomeric excess using the formula mentioned above.
Chiral Gas Chromatography (GC)
This protocol outlines a method for the enantiomeric separation of a volatile chiral alcohol. For less volatile alcohols, derivatization to a more volatile ester or ether may be necessary.
Materials:
-
Chiral alcohol sample (e.g., 1-phenylethanol)
-
Methanol (B129727) (or other suitable solvent)
-
Chiral GC column (e.g., Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm film thickness)
-
GC system with a Flame Ionization Detector (FID)
Procedure:
-
Sample Preparation: Prepare a solution of the chiral alcohol in methanol at a concentration of approximately 3 mg/mL.
-
GC Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Isothermal at 120 °C
-
Carrier Gas: Helium at a constant pressure of 24 psi
-
Injection: 1 µL with a split ratio of 80:1
-
-
Data Analysis: Integrate the peak areas of the two separated enantiomers and calculate the enantiomeric excess.
Visualization of Methodologies
Caption: Workflow for determining enantiomeric excess by 13C NMR, Chiral HPLC, and Chiral GC.
Caption: Comparison of advantages and disadvantages of different methods for enantiomeric purity determination.
Conclusion
The determination of enantiomeric purity is a crucial analytical task in modern chemistry and drug development. 13C NMR with a chiral derivatizing agent, while offering valuable structural information, is generally less sensitive and has a lower throughput compared to chromatographic methods. Chiral HPLC is a versatile and highly accurate technique applicable to a broad range of compounds, though it often requires specific and costly columns and can involve significant method development. Chiral GC provides excellent resolution and sensitivity for volatile and thermally stable analytes. The choice of the optimal method will depend on the specific requirements of the analysis, including the properties of the chiral molecule, the desired level of accuracy and precision, and the available instrumentation.
References
Comparative Cytotoxicity of Myrtenol and Myrtenal Epoxide on Cancer Cells: A Research Guide
This guide provides a comparative analysis of the cytotoxic effects of myrtenol (B1201748) and its derivative, myrtenal (B1677600) epoxide, on various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of these natural compounds. While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative potency and mechanisms of action.
Overview of Cytotoxic Effects
Myrtenal, a monoterpene aldehyde, has demonstrated notable cytotoxic and antiproliferative properties against a range of human cancer cell lines.[1][2] In contrast, its precursor, myrtenol, has also been investigated for its anticancer potential, with studies indicating its ability to modulate pathways involved in apoptosis and cell survival. A key derivative, myrtenal epoxide, has been reported to exhibit significantly higher biological activity than myrtenol in certain cancer models, suggesting that the epoxide functional group may enhance its cytotoxic potential.[3]
Quantitative Cytotoxicity Data
Table 1: IC50 Values of Myrtenal on Various Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| Caco-2 | Colon Adenocarcinoma | 29.21 | 24 hours |
| A2780 | Ovarian Cancer | 38.33 | 24 hours |
| MCF-7 | Breast Adenocarcinoma | 47.58 | 24 hours |
| LNCaP | Prostate Carcinoma | 61.41 | 24 hours |
Data sourced from Korkmaz and Tekin, 2024.[1]
A study comparing myrtenol and myrtenal epoxide on human colorectal cancer cells (HT-29) reported that myrtenal epoxide demonstrated "significantly higher biological activity" than (-)-myrtenol, although specific IC50 values were not provided.[3]
Signaling Pathways and Mechanisms of Action
Myrtenol and myrtenal appear to exert their cytotoxic effects through distinct, yet potentially overlapping, signaling pathways.
Myrtenal: The primary mechanism of myrtenal-induced cytotoxicity involves the induction of apoptosis. This is achieved through the modulation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and the subsequent activation of caspase-3.
Myrtenol: Myrtenol has been shown to modulate inflammation, oxidative stress, and apoptosis. One of the key signaling pathways implicated in its mechanism is the MEK/ERK pathway. Activation of the ERK1/2 signaling pathway by myrtenol can promote cell survival and angiogenesis, which may seem counterintuitive for an anticancer agent. However, in the context of certain cancers, the modulation of this pathway could potentially sensitize cells to other therapeutic agents or have context-dependent effects. It has also been shown to inhibit apoptosis, which contrasts with the action of myrtenal.
Experimental Protocols
The following is a generalized experimental protocol for assessing the cytotoxicity of myrtenol and myrtenal epoxide, based on methodologies described in the cited literature.
4.1. Cell Culture
Human cancer cell lines (e.g., Caco-2, A2780, MCF-7, LNCaP, HT-29) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
4.2. Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of myrtenol, myrtenal, or myrtenal epoxide (e.g., 1, 5, 25, 50, 100 µM). A control group with vehicle (e.g., DMSO) is also included.
-
After a 24-hour incubation period, the treatment medium is removed, and 50 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for 3 hours to allow for the formation of formazan (B1609692) crystals.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control group, and IC50 values are determined from the dose-response curves.
Conclusion
The available evidence suggests that myrtenal and its derivative, myrtenal epoxide, are promising cytotoxic agents against various cancer cell lines. Myrtenal epoxide appears to be more potent than its precursor, myrtenol, although more quantitative data is needed to confirm this across a broader range of cancers. The distinct mechanisms of action, with myrtenal primarily inducing apoptosis and myrtenol modulating the MEK/ERK pathway, suggest that these compounds may have different therapeutic applications or could potentially be used in combination therapies. Further research, including direct comparative studies with standardized protocols, is warranted to fully elucidate the anticancer potential of myrtenol and its derivatives.
References
- 1. annalsmedres.org [annalsmedres.org]
- 2. Cytotoxicity of myrtenal on different human cancer cell lines | Annals of Medical Research [annalsmedres.org]
- 3. Oxidation of myrtenol to myrtenal epoxide in a porphyrin-based photocatalytic system - A novel terpene alcohol derivative with antimicrobial and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of Myrtenol: A Comparative Guide to its Antimicrobial Enhancement
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of myrtenol's synergistic effects with various antimicrobial drugs, supported by experimental data. Myrtenol (B1201748), a natural monoterpene, has demonstrated significant potential in enhancing the efficacy of conventional antibiotics and antifungals, offering a promising avenue to combat antimicrobial resistance.
Myrtenol has been shown to work in concert with a range of antimicrobial agents, reducing the minimum inhibitory concentrations (MICs) of these drugs and combating the formation of resilient biofilms. This guide synthesizes key findings on its synergistic activity, details the experimental protocols used to evaluate these effects, and visualizes the underlying mechanisms and workflows.
Quantitative Analysis of Synergistic Effects
The combination of myrtenol with conventional antimicrobial drugs has been shown to produce synergistic, additive, or indifferent effects, with no antagonism reported in the cited studies. The Fractional Inhibitory Concentration Index (FICI) is a key metric used to quantify these interactions, where a FICI of ≤ 0.5 indicates synergy.
| Microorganism | Antimicrobial Drug | Myrtenol Concentration (µg/mL) | Antimicrobial Drug Concentration (µg/mL) | FIC of Myrtenol | FIC of Drug | FICI | Effect |
| Staphylococcus aureus (ATCC-25923) | Gentamicin | 32 | 0.125 | 0.25 | 0.25 | 0.50 | Synergism[1] |
| Staphylococcus aureus (ATCC-25923) | Ciprofloxacin | 7.68 | 0.0625 | 0.06 | 0.50 | 0.56 | Additivity[1] |
| Staphylococcus aureus (ATCC-25923) | Oxacillin | 7.68 | 0.25 | 0.06 | 1.00 | 1.06 | Indifference[1] |
| Candida auris / Klebsiella pneumoniae (mixed biofilm) | Caspofungin (CAS) | - | - | - | - | ≤ 0.5 | Synergism[2][3] |
| Candida auris / Klebsiella pneumoniae (mixed biofilm) | Meropenem (MEM) | - | - | - | - | ≤ 0.5 | Synergism |
Note: Specific concentrations for the synergistic effects against C. auris/K. pneumoniae mixed biofilms were not detailed in the provided search results, but the FICI was reported as being strongly synergistic (≤ 0.5).
Antimicrobial and Antibiofilm Activity of Myrtenol
Myrtenol exhibits intrinsic antimicrobial and potent antibiofilm properties against a variety of pathogens.
| Organism | MIC (µg/mL) | MBC (µg/mL) | MBIC (µg/mL) | Reference |
| Staphylococcus aureus | 128 | 128 | >128 (significant inhibition at MIC) | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 600 | - | 300 | |
| Candida auris | 50 | - | - | |
| Klebsiella pneumoniae | 200 | - | - | |
| Acinetobacter baumannii | 600 | - | 200 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to assess the synergistic effects of myrtenol.
Checkerboard Assay
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Caption: Workflow of the checkerboard assay.
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microbe.
-
Preparation : Prepare bacterial suspensions in a suitable broth.
-
Exposure : Expose the microorganisms to myrtenol at concentrations equivalent to the MIC and 2x MIC.
-
Sampling : At specific time intervals (e.g., 0, 2, 4, 6, and 8 hours), collect aliquots of the suspension.
-
Plating : Serially dilute the collected samples and plate them on appropriate agar (B569324) plates.
-
Incubation and Counting : Incubate the plates and count the number of viable cells (colony-forming units, CFU/mL).
-
Analysis : A bactericidal effect is typically defined as a ≥3-log reduction in the bacterial count.
Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent biofilm formation.
-
Preparation : Add a standardized microbial inoculum to the wells of a microtiter plate containing a suitable broth and varying concentrations of myrtenol.
-
Incubation : Incubate the plate for 24 hours at 37°C to allow for biofilm formation.
-
Washing : Discard the planktonic cells and gently wash the wells with sterile distilled water to remove non-adherent cells.
-
Staining : Stain the adherent biofilms with a 0.1% or 1% crystal violet solution for about 15-40 minutes.
-
Destaining : After washing away the excess stain, add a solvent (e.g., 30% glacial acetic acid or absolute ethanol) to dissolve the stain from the biofilm.
-
Quantification : Measure the absorbance of the destained solution using a microplate reader at a wavelength of 570 nm or 590 nm. The percentage of biofilm inhibition is calculated relative to a control without myrtenol.
Mechanisms of Synergistic Action
The synergistic effects of myrtenol are attributed to multiple mechanisms, including the disruption of bacterial cell wall synthesis and the downregulation of genes associated with virulence and biofilm formation.
Potential Mechanism of Action against S. aureus
Molecular docking studies suggest that myrtenol may target Penicillin-Binding Protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis. By binding to PBP2a, myrtenol could interfere with cell wall construction, leading to cell death. This proposed mechanism is synergistic with drugs that also target the cell wall or other essential cellular processes.
Caption: Myrtenol's proposed mechanism of action.
Downregulation of Virulence and Biofilm-Related Genes
In mixed biofilms of Candida auris and Klebsiella pneumoniae, myrtenol has been shown to significantly downregulate the expression of genes crucial for adhesion, motility, and biofilm formation, such as mrkA, FKS1, ERG11, and ALS5. Similarly, in MRSA, myrtenol treatment leads to a notable reduction in the expression of virulence genes like sarA, agrA, and icaD, which are linked to biofilm formation.
Caption: Myrtenol's effect on gene expression.
References
- 1. Antibacterial and Antibiofilm Activity of Myrtenol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Myrtenol and Its Synergistic Interactions with Antimicrobial Drugs in the Inhibition of Single and Mixed Biofilms of Candida auris and Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Myrtenol and its Niosomal Formulation in Asthma Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of myrtenol (B1201748) and its niosomal derivative in preclinical asthma models. The data presented is compiled from published experimental studies, offering a quantitative and objective analysis of their anti-asthmatic properties.
Myrtenol, a monoterpene found in various essential oils, has demonstrated significant anti-inflammatory and antioxidant effects in models of allergic asthma.[1][2] Recent advancements in drug delivery have led to the development of niosomal myrtenol, a formulation designed to enhance its therapeutic potential.[3][4] This guide will delve into the comparative efficacy of these two forms, providing a comprehensive overview for researchers in respiratory diseases and drug development.
Quantitative Efficacy Comparison
The following tables summarize the key findings from preclinical studies, comparing the effects of simple myrtenol and niosomal myrtenol on critical asthma-related parameters in ovalbumin (OVA)-induced allergic asthma in rats.
Table 1: Effects on Inflammatory Cytokines in Lung Tissue and Bronchoalveolar Lavage Fluid (BALF)
| Cytokine | Treatment Group | Concentration in Lung Tissue (pg/mg protein) | Concentration in BALF (pg/mL) | Reference |
| TNF-α | Asthma (Untreated) | ~180 | ~160 | [3] |
| Simple Myrtenol | ~100 | ~110 | ||
| Niosomal Myrtenol | ~60 | ~70 | ||
| Budesonide (Reference) | ~50 | ~60 | ||
| IL-1β | Asthma (Untreated) | - | Increased | |
| Simple Myrtenol | - | Decreased | ||
| IL-6 | Asthma (Untreated) | ~140 | ~130 | |
| Simple Myrtenol | ~90 | ~100 | ||
| Niosomal Myrtenol | ~60 | ~60 | ||
| Budesonide (Reference) | ~50 | ~50 | ||
| IL-10 (Anti-inflammatory) | Asthma (Untreated) | Decreased | Decreased | |
| Simple Myrtenol | Increased | Increased | ||
| IFN-γ (Anti-inflammatory) | Asthma (Untreated) | - | Decreased | |
| Simple Myrtenol | - | Increased |
Table 2: Effects on Oxidative Stress Markers
| Marker | Treatment Group | Level in Lung Tissue | Level in BALF | Reference |
| Malondialdehyde (MDA) | Asthma (Untreated) | Increased | Increased | |
| Simple Myrtenol | Decreased | Decreased | ||
| Niosomal Myrtenol | Decreased | Decreased | ||
| Superoxide (B77818) Dismutase (SOD) | Asthma (Untreated) | - | Decreased | |
| Simple Myrtenol | - | Increased | ||
| Niosomal Myrtenol | Increased | Increased | ||
| Glutathione (B108866) Peroxidase (GPX) | Asthma (Untreated) | Decreased | - | |
| Simple Myrtenol | Increased | - | ||
| Niosomal Myrtenol | Increased | Increased |
Table 3: Effects on Immunoglobulin E (IgE) and Lung Histopathology
| Parameter | Treatment Group | Serum IgE (ng/mL) | Lung Histopathology | Reference |
| Serum IgE | Asthma (Untreated) | ~250 | - | |
| Simple Myrtenol | ~150 | - | ||
| Niosomal Myrtenol | ~100 | - | ||
| Budesonide (Reference) | ~80 | - | ||
| Leukocyte Infiltration | Asthma (Untreated) | - | Increased | |
| Simple Myrtenol | - | Reduced | ||
| Goblet Cell Number | Asthma (Untreated) | - | Increased | |
| Simple Myrtenol | - | Reduced | ||
| Smooth Muscle Thickness | Asthma (Untreated) | - | Increased | |
| Simple Myrtenol | - | Reduced |
Experimental Protocols
The data presented is primarily derived from studies utilizing an ovalbumin (OVA)-induced allergic asthma model in rats.
Ovalbumin-Induced Asthma Model
A widely accepted method for inducing allergic asthma in rodents, this protocol involves two main phases:
-
Sensitization: Rats are sensitized with intraperitoneal injections of OVA and an adjuvant (e.g., aluminum hydroxide) to stimulate an immune response. This is typically done on day 0 and day 14.
-
Challenge: Following sensitization, rats are challenged with aerosolized OVA for a specific duration (e.g., 20 minutes daily for 7 days) to induce an asthmatic phenotype, including airway inflammation, hyperresponsiveness, and remodeling.
Treatment Administration
-
Simple Myrtenol: Administered intraperitoneally at a dosage of 50 mg/kg for 7 consecutive days after the OVA inhalation period. In other studies, it was given via inhalation at 8 mg/kg.
-
Niosomal Myrtenol: Administered via inhalation at a dosage of 8 mg/kg for 7 consecutive days.
-
Dexamethasone/Budesonide: Used as a positive control, administered intraperitoneally (2.5 mg/kg) or via inhalation, respectively.
Biochemical and Histopathological Analysis
-
Cytokine and IgE Levels: Measured in lung tissue homogenates, serum, and bronchoalveolar lavage fluid (BALF) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Oxidative Stress Markers: Assessed by measuring the levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX) using specific assay kits.
-
Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate inflammatory cell infiltration, goblet cell hyperplasia, and smooth muscle thickness.
Visualizing the Mechanisms and Workflow
Experimental Workflow for Evaluating Myrtenol Efficacy
Caption: Experimental workflow for inducing asthma and evaluating treatments.
Proposed Signaling Pathway for Myrtenol's Anti-inflammatory Action
Caption: Myrtenol's modulation of the inflammatory cascade in asthma.
Conclusion
The available data strongly suggests that myrtenol possesses significant anti-asthmatic properties, primarily through the modulation of inflammatory and oxidative stress pathways. The niosomal formulation of myrtenol appears to offer superior efficacy compared to the simple form, as evidenced by its more potent reduction of pro-inflammatory cytokines, serum IgE levels, and oxidative stress markers. This enhanced activity is likely attributable to improved drug delivery and bioavailability within the respiratory system.
While no studies on other chemical derivatives of myrtenol in asthma models were identified, the promising results from the niosomal formulation warrant further investigation into advanced drug delivery systems and potentially other derivatives to optimize the therapeutic potential of myrtenol for asthma treatment. Future research should also aim to elucidate the precise molecular targets and signaling pathways modulated by myrtenol and its formulations.
References
- 1. Anti-Inflammatory and Anti-Oxidative Effects of Myrtenol in the Rats with Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. all-imm.com [all-imm.com]
- 3. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 4. Formulation and Evaluation of the Anti-inflammatory, Anti-oxidative, and Anti-remodelling Effects of the Niosomal Myrtenol on the Lungs of Asthmatic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (-)-Myrtenol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of (-)-Myrtenol in a laboratory setting, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification | Notes |
| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[1][2][3][4] | EN 166 (EU) or NIOSH (US) approved.[2] | Contact lenses should not be worn as they can absorb irritants. |
| Skin Protection | Chemical protective gloves, lab coat, and safety footwear. | Gloves tested to EN 374 (Europe) or F739 (US). | Consider fire/flame resistant and impervious clothing. The choice of glove material (e.g., PVC, Rubber) depends on the duration and nature of the work. Barrier creams are also recommended for skin protection. |
| Respiratory Protection | A full-face respirator with an appropriate filter. | Type A filter (Brown code) for organic gases and vapors with a boiling point > 65°C. | Necessary when there is a risk of aerosol or mist formation, if exposure limits are exceeded, or if irritation is experienced. Always use in a well-ventilated area. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: This diagram illustrates the procedural steps for the safe handling of this compound, from initial preparation and PPE selection to waste disposal.
Operational Plans
Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents, and sources of ignition.
-
Protect containers from physical damage and check regularly for leaks.
Spill Management:
For Minor Spills:
-
Remove all sources of ignition.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water, and prevent runoff from entering drains.
For Major Spills:
-
Evacuate the area and move upwind.
-
Alert emergency responders, providing them with the location and nature of the hazard.
-
Only personnel equipped with a breathing apparatus and full protective gear should enter the area.
-
Contain the spill and prevent it from entering drains or waterways.
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Unused Product: If the material is uncontaminated, recycling or reclamation may be possible through filtration or distillation. Consult with the manufacturer or a licensed waste disposal company.
-
Contaminated Material and Spill Residues: Collect all contaminated materials (absorbents, clothing, etc.) in sealed, properly labeled containers.
-
Empty Containers: Puncture empty containers to prevent reuse and dispose of them at an authorized landfill.
Do not discharge this compound or its contaminated waste into sewers or waterways. Always consult your institution's Environmental Health and Safety (EHS) department or a certified waste management authority for specific disposal guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
